Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADELKTGPHXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377060 | |
| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-32-8 | |
| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, experimental protocols, and relevant characterization data.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo ketone. In this specific synthesis, 4-methylthiobenzamide reacts with an ethyl 2-halo-3-oxobutanoate, typically ethyl bromopyruvate, to yield the target thiazole derivative.
Reaction Scheme
Caption: Hantzsch synthesis of the target compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylthiobenzamide | 151.23 | 1.51 g | 0.01 |
| Ethyl bromopyruvate | 195.03 | 1.95 g | 0.01 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.51 g (0.01 mol) of 4-methylthiobenzamide in 20 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 1.95 g (0.01 mol) of ethyl bromopyruvate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: Pour the concentrated reaction mixture into 50 mL of cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-46 °C[1] |
| CAS Number | 132089-32-8[1] |
Spectroscopic Data:
While specific spectra for the synthesized compound require experimental determination, typical expected shifts in nuclear magnetic resonance (NMR) and characteristic peaks in infrared (IR) spectroscopy are outlined below based on the structure.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~1.4 (t, 3H, -OCH₂CH₃ )
-
δ ~2.4 (s, 3H, Ar-CH₃ )
-
δ ~4.4 (q, 2H, -OCH₂ CH₃)
-
δ ~7.2-7.3 (d, 2H, Ar-H)
-
δ ~7.8-7.9 (d, 2H, Ar-H)
-
δ ~8.1 (s, 1H, thiazole-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~14.5 (-OCH₂C H₃)
-
δ ~21.5 (Ar-C H₃)
-
δ ~61.5 (-OC H₂CH₃)
-
δ ~126.0-130.0 (Ar-C)
-
δ ~142.0 (Ar-C)
-
δ ~148.0 (Thiazole C4)
-
δ ~162.0 (C=O)
-
δ ~168.0 (Thiazole C2)
-
-
IR (KBr, cm⁻¹):
-
~3100 (C-H aromatic)
-
~2980 (C-H aliphatic)
-
~1720 (C=O ester)
-
~1600, 1500 (C=C aromatic)
-
~1240 (C-O stretch)
-
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.
References
An In-depth Technical Guide to Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate (CAS: 132089-32-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research.
Compound Identification and Physicochemical Properties
This compound, also known by synonyms such as Ethyl 2-(p-tolyl)thiazole-4-carboxylate, is a thiazole derivative with the CAS number 132089-32-8.[1] The thiazole ring is a common scaffold in various biologically active compounds.[2][3][4]
Table 1: Physicochemical Data for this compound [1]
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| Appearance | Off-white to solid form |
| Melting Point | 45-46 °C |
| Boiling Point | 375.9 °C at 760 mmHg |
| Density | 1.188 g/cm³ |
| Flash Point | 181.1 °C |
| CAS Number | 132089-32-8 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[5] This method involves the condensation of a thioamide with an α-halocarbonyl compound. A detailed experimental protocol, based on the synthesis of the closely related precursor 2-p-tolylthiazole-4-carboxylic acid, is provided below.[6]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Methylbenzothioamide (2)
-
4-Methylbenzonitrile is reacted with thioacetamide in the presence of a suitable solvent and catalyst.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the product, 4-methylbenzothioamide, precipitates and is collected by filtration.[6]
-
The crude product is washed with cold water and n-hexane and can be further purified by recrystallization.[6]
Step 2: Synthesis of 2-p-Tolylthiazole-4-carboxylic Acid (3)
-
The synthesized 4-methylbenzothioamide (2) is treated with bromopyruvic acid and calcium carbonate in dry ethanol.[6]
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for approximately 30 hours.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
After completion, the ethanol is removed under reduced pressure.
-
The resulting crude product, 2-p-tolylthiazole-4-carboxylic acid, is recrystallized from ethanol.[6]
Step 3: Esterification to this compound
-
The 2-p-tolylthiazole-4-carboxylic acid (3) is dissolved in an excess of absolute ethanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated at reflux for several hours.
-
The reaction is monitored by TLC.
-
After completion, the excess ethanol is removed by distillation.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the thiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Research on structurally related compounds suggests potential applications in the following areas:
3.1. Anticancer Activity
Numerous studies have reported the anticancer properties of thiazole derivatives.[2][3] For instance, novel 1,3-thiazole analogues have shown potent activity against breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[3] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis and cell cycle arrest.[3] Derivatives of 2-aminothiazole have also been investigated as potential anticancer agents, with some showing broad-spectrum activity against various tumor cell lines.
Table 2: Anticancer Activity of Related Thiazole Derivatives
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
| Novel 1,3-thiazole derivative (Compound 4) | MCF-7 (Breast Cancer) | 5.73 µM | [3] |
| Thiazole-1,2,3-triazole hybrid (Compound 5h) | Human Glioblastoma | 3.20 ± 0.32 µM | [7] |
| Thiazole/thiadiazole carboxamide (Compound 51am) | A549 (Lung Cancer) | 0.83 µM | [8] |
| Thiazole/thiadiazole carboxamide (Compound 51am) | HT-29 (Colon Cancer) | 0.68 µM | [8] |
3.2. Antifungal Activity
Thiazole derivatives have also been explored for their antifungal properties.[4][9] Studies on 2,4-disubstituted-1,3-thiazole derivatives have demonstrated their efficacy against pathogenic Candida strains, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the standard drug fluconazole.[9] The proposed mechanism of action for some of these compounds is the inhibition of lanosterol-C14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.[9]
Table 3: Antifungal Activity of Related Thiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
| 2-Hydrazinyl-thiazole derivative (7a, 7b, 7c) | Candida albicans | 3.9 µg/mL | [9] |
| 4-methyl-2-(Morpholine-4yl methyl)-amino]-thiazole –carboxylic acid ethyl ester] (A3) | Candida albicans | Good activity | [4] |
3.3. Herbicidal Activity
The thiazole moiety is also present in some agrochemicals. Research into ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates has shown that some of these compounds exhibit moderate to good herbicidal activities against various weed species.[10]
Table 4: Herbicidal Activity of Related Thiazole Derivatives
| Compound/Derivative | Weed Species | Activity (% Inhibition) | Reference |
| Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates (8g, 8j, 8q) | Capsella bursa-pastoris, Amaranthus retroflexus, Eclipta prostrata | 70-100% at 150 g/ha | [10] |
Potential Mechanisms of Action and Signaling Pathways
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets. Based on studies of related compounds, potential mechanisms of action for this compound could involve:
-
Kinase Inhibition: Many heterocyclic compounds, including thiazoles, are known to be kinase inhibitors. For example, some thiazole/thiadiazole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival.[8]
-
Enzyme Inhibition: As seen in the antifungal activity, thiazoles can inhibit essential enzymes in pathogens, such as lanosterol-C14α-demethylase.[9]
-
Induction of Apoptosis: Anticancer thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]
Diagram 2: General Biological Action Workflow
Caption: Generalized workflow of the biological action of thiazole derivatives.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known for its diverse biological activities. While specific data on this particular molecule is scarce, the extensive research on related thiazole derivatives suggests its potential as a lead compound in the development of new anticancer, antifungal, or herbicidal agents. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological profile and therapeutic potential.
References
- 1. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a workflow diagram for Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and organic synthesis.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₃NO₂S | [1][2][3] |
| Molecular Weight | 247.31 g/mol | [1][2][3] |
| CAS Number | 132089-32-8 | [1][3] |
| Physical Form | Solid | [1] |
| Melting Point | 45-46 °C | [3] |
| Boiling Point | 375.9 °C at 760 mmHg | [3] |
| Density | 1.188 g/cm³ | [3] |
| Flash Point | 181.1 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. In this case, the key precursors are 4-methylthiobenzamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.
Part 1: Preparation of 4-Methylthiobenzamide (Thioamide Precursor)
Objective: To synthesize the necessary thioamide starting material from the corresponding amide.
Materials:
-
4-Methylbenzamide
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Dichloromethane
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
A solution of 4-methylbenzamide (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-methylthiobenzamide.
Part 2: Hantzsch Synthesis of this compound
Objective: To synthesize the target molecule via cyclocondensation.
Materials:
-
4-Methylthiobenzamide (from Part 1)
-
Ethyl bromopyruvate
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like triethylamine (TEA)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
4-Methylthiobenzamide (1 equivalent) is dissolved in ethanol in a round-bottom flask.
-
Ethyl bromopyruvate (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel (using a suitable eluent system such as hexane/ethyl acetate) to afford the final product, this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.
Caption: Hantzsch synthesis workflow for the target compound.
References
Spectroscopic Characterization of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate (CAS 132089-32-8). The following sections detail its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided.
Disclaimer: The spectroscopic data presented in the following tables is hypothetical and for illustrative purposes only, as specific experimental data was not available in the searched literature. The data is, however, representative of the expected values for the structure of this compound.
Data Summary
The structural and analytical data for this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂S | |
| Molecular Weight | 247.31 g/mol | |
| CAS Number | 132089-32-8 | |
| Melting Point | 45-46°C |
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Hypothetical)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | H-5 (thiazole ring) |
| 7.85 | d, J = 8.2 Hz | 2H | Ar-H (ortho to thiazole) |
| 7.25 | d, J = 8.2 Hz | 2H | Ar-H (meta to thiazole) |
| 4.40 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.40 | s | 3H | Ar-CH₃ |
| 1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Hypothetical)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (ester) |
| 162.0 | C-2 (thiazole ring) |
| 148.0 | C-4 (thiazole ring) |
| 141.0 | Ar-C (para to thiazole) |
| 130.5 | Ar-C (ipso) |
| 129.5 | Ar-CH (meta to thiazole) |
| 126.0 | Ar-CH (ortho to thiazole) |
| 115.0 | C-5 (thiazole ring) |
| 61.5 | -OCH₂CH₃ |
| 21.5 | Ar-CH₃ |
| 14.3 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3120 | w | C-H stretch (aromatic) |
| 2980, 2920 | m | C-H stretch (aliphatic) |
| 1725 | s | C=O stretch (ester) |
| 1610, 1580 | m | C=C stretch (aromatic) |
| 1540 | m | C=N stretch (thiazole ring) |
| 1240 | s | C-O stretch (ester) |
| 820 | s | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS) Data (Hypothetical)
| m/z | Relative Intensity (%) | Assignment |
| 247 | 100 | [M]⁺ (Molecular Ion) |
| 202 | 45 | [M - OCH₂CH₃]⁺ |
| 174 | 30 | [M - COOCH₂CH₃]⁺ |
| 134 | 60 | [H₃CC₆H₄CS]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used. A greater number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Analysis: The raw data is processed using Fourier transformation, followed by phase and baseline correction. The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons. The chemical shifts, coupling constants, and multiplicities are analyzed to assign the signals to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded first. The sample is then placed in the beam path, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands in the spectrum are identified and assigned to their corresponding functional groups and bond vibrations. The fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for comparison with known spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for relatively stable organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam, which causes the loss of an electron to form a molecular ion (M⁺) and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or a similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern gives valuable information about the structure of the molecule.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are a common scaffold in many biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a general synthetic approach and an exploration of the potential biological significance of this class of compounds.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂S | [1][2][3] |
| Molecular Weight | 247.31 g/mol | [1][2][3] |
| CAS Number | 132089-32-8 | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 45-46 °C | [3] |
| Boiling Point | 375.9 °C at 760 mmHg | [3] |
| Density | 1.188 g/cm³ | [3] |
| Flash Point | 181.1 °C | [3] |
| InChI Key | YJADELKTGPHXGE-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1csc(n1)-c2ccc(C)cc2 | [2] |
Synthesis
The synthesis of this compound typically follows the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone.
A general experimental workflow for the Hantzsch synthesis of thiazoles is depicted below:
Caption: General workflow for the Hantzsch synthesis of this compound.
Experimental Protocol (General)
-
Reaction Setup: 4-Methylbenzothioamide and an equimolar amount of ethyl bromopyruvate are dissolved in a suitable solvent, such as ethanol or another polar solvent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.
Spectral Data
Specific experimental spectral data for this compound is not available in the public domain. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the phenyl ring (a singlet), the aromatic protons, and the thiazole proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, the ethyl group carbons, and the methyl group carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to display characteristic absorption bands for the C=O stretching of the ester group, C=N and C=C stretching of the thiazole and aromatic rings, and C-H stretching vibrations.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.31 g/mol ).
Biological Activity
While no specific studies on the biological activity of this compound have been identified, the broader class of thiazole derivatives is known to possess a wide range of pharmacological activities.[4][5]
Thiazole-containing compounds have been investigated for their potential as:
-
Anticancer agents: Many thiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6]
-
Antimicrobial agents: The thiazole scaffold is present in several antibacterial and antifungal drugs.[7]
-
Anti-inflammatory agents: Some thiazole derivatives have shown potent anti-inflammatory effects.
The biological activity of thiazole derivatives is often attributed to the ability of the sulfur and nitrogen atoms in the ring to interact with biological targets. The substituents on the thiazole ring play a crucial role in determining the specific activity and potency. The 2-aryl substitution, as in the title compound, is a common feature in many biologically active thiazoles.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
Conclusion
This compound is a thiazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized its known physical and chemical properties and provided a general synthetic strategy. The lack of detailed experimental and biological data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. The information presented here serves as a valuable resource for scientists and researchers interested in the synthesis and evaluation of novel thiazole-based compounds.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]
- 3. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
The Genesis and Evolution of Thiazole Carboxylates: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazole carboxylate compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the rich chemistry and therapeutic potential of this important class of heterocyclic compounds. This document details key synthetic methodologies, presents quantitative biological data, and illustrates relevant signaling pathways.
A Historical Perspective: The Dawn of Thiazole Chemistry
The journey into the world of thiazole chemistry began in the late 19th century. While the initial discovery of the parent thiazole ring is a significant landmark, the specific introduction of a carboxylate functional group, a key feature for modulating physicochemical properties and biological activity, evolved over time. Two pivotal synthetic methodologies laid the groundwork for the development of a vast array of thiazole derivatives, including the carboxylates that are the focus of this guide.
The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, represents one of the earliest and most versatile methods for constructing the thiazole ring.[1][2] This condensation reaction between an α-haloketone and a thioamide provided a straightforward entry to a wide range of substituted thiazoles.[1][3] While the initial work did not focus on carboxylates, this method was later adapted to produce these derivatives.
A significant milestone in the specific history of functionalized thiazoles was the Cook-Heilbron thiazole synthesis , reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[4][5][6] Their work provided a novel route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or its derivatives under mild conditions.[4] Notably, their first publication detailed the synthesis of 5-amino-4-carbethoxy-2-benzylthiazole, a clear and early example of a thiazole carboxylate derivative.[4] This discovery opened the door for the exploration of this subclass of thiazoles and their potential applications.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of thiazole carboxylates has been refined over the decades, with the Hantzsch and Cook-Heilbron methods remaining central pillars. Modern adaptations often focus on improving yields, simplifying procedures, and expanding substrate scope.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the cyclization of an α-haloketone with a thioamide.[3] The versatility of this reaction allows for the introduction of a carboxylate group through the appropriate choice of starting materials. A common example is the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [7]
-
Reaction Setup: In a suitable reaction vessel, a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and tetrahydrofuran (THF) is cooled to below 0°C.
-
Bromination: N-bromosuccinimide (NBS) (1.2 equivalents) is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80°C for 2 hours.
-
Workup: After cooling to room temperature, the mixture is filtered to remove any insoluble substances. The filtrate is then treated with aqueous ammonia.
-
Isolation: The resulting yellow precipitate is stirred at room temperature for 10 minutes and then collected by filtration. The solid is washed with water.
-
Purification: The crude product is recrystallized from a suitable solvent, such as ethyl acetate, to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
dot
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, which can be further modified. The reaction of an α-aminonitrile with carbon disulfide is a classic example.
Experimental Protocol: Synthesis of 5-Aminothiazole Derivatives [4]
-
Reaction Setup: An α-aminonitrile (e.g., aminoacetonitrile) or an aminocyanoacetate (e.g., ethyl aminocyanoacetate) is dissolved in a suitable solvent.
-
Addition of Reagent: A dithioacid, carbon disulfide, or an isothiocyanate is added to the solution at room temperature. The reaction is typically conducted under mild, often aqueous, conditions.
-
Reaction Progress: The mixture is stirred for a period until the reaction is complete, which can be monitored by TLC.
-
Isolation: The 5-aminothiazole product often precipitates from the reaction mixture and can be isolated by filtration.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent.
dot
Biological Activities and Quantitative Data
Thiazole carboxylate derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential spans from anticancer to neuroprotective applications.
Anticancer Activity: Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and has been identified as a therapeutic target in cancer. Certain 2-amino-4-methylthiazole-5-carboxylate derivatives have shown potent inhibitory activity against MAGL.
| Compound ID | Structure/Substitution | MAGL IC₅₀ (µM) | Anticancer Activity (GI₅₀, µM) | Cell Line |
| 3g | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.037 | 0.865 | EKVX (Non-Small Cell Lung Cancer) |
| 1.20 | MDA-MB-468 (Breast Cancer) | |||
| 4c | 2-amino-4-methylthiazole-5-carboxylate derivative | 0.063 | 0.34 | HOP-92 (Non-Small Cell Lung Cancer) |
| 0.96 | EKVX (Non-Small Cell Lung Cancer) | |||
| 1.08 | MDA-MB-231/ATCC (Breast Cancer) | |||
| Data sourced from a study on thiazole-5-carboxylate derivatives as MAGL inhibitors.[8][9] |
Neuroprotective Potential: AMPA Receptor Modulation
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for synaptic transmission in the central nervous system. Dysregulation of AMPA receptors is implicated in various neurological disorders. Thiazole-carboxamide derivatives have been investigated as modulators of AMPA receptors, showing potential neuroprotective effects.
| Compound ID | AMPA Receptor Subunit | IC₅₀ (µM) |
| TC-1 | GluA2 | 3.3 |
| TC-2 | GluA1 | 3.20 |
| GluA1/2 | 3.1 | |
| GluA2 | 3.02 | |
| GluA2/3 | 3.04 | |
| TC-5 | GluA2 | 3.35 |
| Data from an electrophysiological study on thiazole-carboxamide derivatives.[10] |
Signaling Pathways and Mechanisms of Action
The biological effects of thiazole carboxylates are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Some thiazole derivatives are being explored as activators of this protective pathway.
dot
AMPA Receptor Modulation
Thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors. They bind to a site on the receptor that is distinct from the glutamate binding site, altering the receptor's response to its natural ligand. This modulation can lead to a reduction in excessive neuronal excitation, which is beneficial in conditions like epilepsy and excitotoxicity.
dot
Conclusion
The field of thiazole carboxylate chemistry, with its deep historical roots in the foundational work of Hantzsch and Cook & Heilbron, continues to be a vibrant and fruitful area of research. The versatility of synthetic methods allows for the creation of diverse libraries of compounds with a wide range of biological activities. The examples of MAGL inhibitors and AMPA receptor modulators highlight the significant potential of thiazole carboxylates in the development of novel therapeutics for cancer and neurological disorders. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and evolving field.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]
Structural Elucidation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a thiazole derivative of interest in medicinal chemistry and materials science. This document details the synthetic pathway, physicochemical properties, and spectroscopic characterization of the molecule.
Physicochemical Properties
This compound is a solid with a melting point of 45-46°C.[1][2] It has a molecular formula of C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol .[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂S | [1][2][3] |
| Molecular Weight | 247.31 g/mol | [1][2][3] |
| Melting Point | 45-46°C | [1][2] |
| Boiling Point | 375.9°C at 760 mmHg | [1][2] |
| Density | 1.188 g/cm³ | [1][2] |
| Flash Point | 181.1°C | [1][2] |
| CAS Number | 132089-32-8 | [2][3] |
Synthesis
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone. In this case, 4-methylthiobenzamide reacts with an ethyl 2-halo-3-oxobutanoate. A plausible one-pot synthesis protocol, adapted from the synthesis of similar 2-substituted-4-methylthiazole-5-carboxylates, is described below.[4]
Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted)
Materials:
-
4-Methylthiobenzamide
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)
-
Ethanol (or a similar suitable solvent)
-
Base (e.g., sodium bicarbonate or triethylamine, optional for scavenging acid)
Procedure:
-
Dissolve 4-methylthiobenzamide in ethanol in a round-bottom flask.
-
Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield this compound as a solid.
Synthesis Workflow
Caption: Hantzsch Thiazole Synthesis Workflow.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | Thiazole C5-H |
| ~7.8 | d | 2H | Aromatic H (ortho to thiazole) |
| ~7.3 | d | 2H | Aromatic H (meta to thiazole) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~165 | Thiazole C2 |
| ~148 | Thiazole C4 |
| ~140 | Aromatic C (ipso, attached to CH₃) |
| ~131 | Aromatic C (ipso, attached to thiazole) |
| ~129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~115 | Thiazole C5 |
| ~61 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-O stretch |
Mass Spectrometry
| m/z | Assignment |
| 247 | [M]⁺ (Molecular ion) |
| 202 | [M - OCH₂CH₃]⁺ |
| 174 | [M - COOCH₂CH₃]⁺ |
| 134 | [p-tolyl-C≡S]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Structural Confirmation Workflow
The structural elucidation of a newly synthesized compound like this compound follows a standard analytical workflow to confirm its identity and purity.
Caption: General Workflow for Structural Confirmation.
Conclusion
The structural elucidation of this compound is achieved through a combination of a reliable synthetic method, the Hantzsch thiazole synthesis, and a suite of spectroscopic techniques. The predicted NMR, IR, and mass spectrometry data provide a clear fingerprint for the confirmation of the molecular structure. This technical guide serves as a valuable resource for researchers working with this and related thiazole derivatives.
References
An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis for the preparation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and presents key quantitative data in a structured format.
Introduction to the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide. This methodology is widely employed in the synthesis of a variety of thiazole-containing compounds, which are prominent motifs in numerous pharmaceuticals and biologically active molecules. The synthesis of this compound serves as a prime example of this important transformation.
Reaction Mechanism and Workflow
The synthesis of this compound via the Hantzsch reaction proceeds through a well-established mechanism involving the reaction of 4-methylthiobenzamide and ethyl 2-chloroacetoacetate. The overall workflow for this synthesis, including the preparation of the starting materials, is outlined below.
Caption: Overall workflow for the synthesis of this compound.
The mechanism of the Hantzsch thiazole synthesis itself involves a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Quantitative Data
This section summarizes the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methylthiobenzamide | 2362-62-1 | C₈H₉NS | 151.23 | 163-168 |
| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | 164.59 | N/A (Liquid) |
| This compound | 132089-32-8 | C₁₃H₁₃NO₂S | 247.31 | 45-46[1] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR | δ (ppm): ~8.0-8.2 (s, 1H, thiazole-H), ~7.8-8.0 (d, 2H, Ar-H), ~7.2-7.4 (d, 2H, Ar-H), ~4.3-4.5 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.3-1.5 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): ~170 (C=O, ester), ~162 (C=O, thiazole C2), ~148 (thiazole C4), ~140 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-C), ~115 (thiazole C5), ~61 (-OCH₂-), ~21 (Ar-CH₃), ~14 (-CH₃). |
| IR | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2980-2900 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic and thiazole), ~1250 (C-O stretch, ester). |
Note: The spectroscopic data are predicted based on closely related structures and may vary slightly in an actual experimental setting.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting materials and the final product.
Synthesis of 4-Methylthiobenzamide (Starting Material)
4-Methylthiobenzamide can be synthesized from 4-methylbenzonitrile. A common method involves the reaction with a source of hydrogen sulfide in the presence of a base.
Materials:
-
4-Methylbenzonitrile
-
Hydrogen sulfide (gas) or a suitable sulfide source (e.g., sodium hydrosulfide)
-
Pyridine
-
Triethylamine
-
Ethanol
-
Water
Procedure:
-
In a fume hood, dissolve 4-methylbenzonitrile in a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add sodium hydrosulfide portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylthiobenzamide.
Synthesis of Ethyl 2-chloroacetoacetate (Starting Material)
Ethyl 2-chloroacetoacetate can be prepared by the chlorination of ethyl acetoacetate using sulfuryl chloride.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride
-
Dichloromethane (anhydrous)
Procedure:
-
In a fume hood, dissolve ethyl acetoacetate in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sulfuryl chloride dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Hantzsch Synthesis of this compound (Final Product)
This protocol describes the final condensation step to yield the target molecule.
Materials:
-
4-Methylthiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 4-methylthiobenzamide (1 equivalent) in absolute ethanol.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Conclusion
The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and efficient route to a wide array of thiazole derivatives. This guide has outlined the synthesis of this compound, a compound of interest for pharmaceutical and materials science research. By providing detailed experimental protocols, quantitative data, and a clear understanding of the reaction mechanism and workflow, this document serves as a valuable resource for scientists and researchers in the field of drug discovery and development. The methodologies described herein can be adapted for the synthesis of other substituted thiazoles, highlighting the broad applicability of the Hantzsch reaction.
References
Solubility Profile of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility. Furthermore, it presents qualitative solubility information based on structurally related thiazole derivatives to guide solvent selection for research and development purposes. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to accurately assess the solubility of this compound, a critical parameter for its application in drug discovery and development.
Introduction
This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility can be a major obstacle in the drug development pipeline, leading to challenges in formulation, absorption, and achieving desired therapeutic concentrations.
Understanding the solubility of this compound in various solvents is therefore essential for a range of applications, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
In Vitro and In Vivo Testing: Preparing stock solutions and dosing vehicles for biological assays.
-
Formulation Development: Designing suitable dosage forms with optimal drug release characteristics.
This guide provides a detailed experimental protocol for the widely accepted shake-flask method to determine the equilibrium solubility of the title compound. It also compiles available qualitative solubility data for analogous compounds to provide a preliminary understanding of its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃NO₂S | [1] |
| Molecular Weight | 247.31 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 45-46 °C | [1] |
| Density | 1.188 g/cm³ | [1] |
| CAS Number | 132089-32-8 | [1] |
Solubility Data
Exhaustive searches of scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of solvents. However, the solubility of structurally similar 2-aryl-thiazole derivatives provides valuable qualitative insights. Generally, these compounds exhibit poor aqueous solubility and good solubility in common organic solvents.
Table 2: Qualitative Solubility of Structurally Similar Thiazole Derivatives
| Solvent | Qualitative Solubility | Compound Class/Example |
| Water | Poor/Insoluble | 4-substituted methoxybenzoyl-aryl-thiazoles |
| Chloroform (CHCl₃) | Good | 4-substituted methoxybenzoyl-aryl-thiazoles |
| Dichloromethane (CH₂Cl₂) | Good | 4-substituted methoxybenzoyl-aryl-thiazoles |
| Dimethyl Sulfoxide (DMSO) | Good / Slightly Soluble (with heating) | 4-substituted methoxybenzoyl-aryl-thiazoles / Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |
| Methanol (MeOH) | Very Slightly Soluble (with heating) | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |
| Ethanol | Insignificant difference in solubility noted for similar derivatives | Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate derivatives[2] |
Disclaimer: The data in this table is based on analogous compounds and should be used as a general guide. Experimental determination of solubility for this compound is highly recommended.
Experimental Protocol for Solubility Determination
The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.
Principle
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature. Once equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials and Apparatus
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Experimental Workflow
The general workflow for the shake-flask solubility determination is depicted in the following diagram.
Shake-flask method experimental workflow.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method.
Analytical Quantification
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of the compound with known concentrations in the same solvent.
-
Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Determine Unknown Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original solubility by accounting for the dilution factor.
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the compound from any potential impurities and provides a sharp, symmetrical peak.
-
Prepare Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations.
-
Inject Standards: Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.
-
Analyze Sample: Inject the diluted sample and determine its peak area.
-
Calculate Solubility: Use the calibration curve to calculate the concentration of the diluted sample and then determine the original solubility by applying the dilution factor.
Conclusion
References
"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" PubChem entry and information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a member of the thiazole class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, detailed synthesis protocols, and a summary of the biological context based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | [1] |
| Molecular Weight | 247.31 g/mol | [1][2] |
| CAS Number | 132089-32-8 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 45-46 °C | [1] |
| Boiling Point | 375.9 °C at 760 mmHg | [1] |
| Density | 1.188 g/cm³ | [1] |
| Flash Point | 181.1 °C | [1] |
| Purity | 97% | [2] |
| InChI Key | YJADELKTGPHXGE-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1csc(n1)-c2ccc(C)cc2 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for similar thiazole derivatives.[3] An alternative one-pot synthesis approach, while described for related compounds, may also be adaptable.[4]
Multi-Step Synthesis Protocol
This protocol is based on the synthesis of the 2-p-tolylthiazole-4-carboxylic acid core, followed by esterification.[3]
Step 1: Synthesis of 4-methylthiobenzamide from p-Toluonitrile
-
Materials: p-Toluonitrile, ammonium sulfide solution, dimethylformamide (DMF).
-
Procedure:
-
Dissolve p-tolunitrile in DMF in a reaction flask.
-
Add ammonium sulfide solution to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the resulting yellow precipitate, wash with n-hexane and diethyl ether, and dry to yield 4-methylthiobenzamide.
-
Step 2: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
-
Materials: 4-methylthiobenzamide, bromopyruvic acid, calcium carbonate, dry ethanol.
-
Procedure:
-
In a round-bottom flask, suspend 4-methylthiobenzamide and calcium carbonate in dry ethanol.
-
Add bromopyruvic acid to the suspension.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for approximately 30 hours. Monitor the reaction by TLC.
-
After the reaction is complete, evaporate the ethanol under reduced pressure.
-
The resulting residue contains 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid.
-
Step 3: Ethyl Esterification
-
Materials: 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, ethanol, a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. Monitor the formation of the ethyl ester by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the different proton and carbon environments.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and the thiazole ring vibrations.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound.
Biological Context and Potential Applications
While specific biological activity data for this compound is not extensively published, the broader class of thiazole derivatives is well-documented for its diverse pharmacological properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[5][6]
-
Antimicrobial and Antifungal Activity: Thiazole-containing compounds are known to exhibit potent antibacterial and antifungal properties.[5][6] The thiazole ring is a key structural motif in several approved antifungal drugs.[7]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[3][8][9] They can act as inhibitors of key enzymes involved in cancer progression, such as kinases.[10]
-
Anti-inflammatory Properties: The 2-aminothiazole scaffold, a related structure, is associated with anti-inflammatory activity.[11]
-
Agrochemicals: Thiazole derivatives are also utilized in the agrochemical industry as intermediates for fungicides and herbicides.[6]
Future Research Directions
Given the established biological potential of the thiazole scaffold, future research on this compound could focus on:
-
Screening for Biological Activity: Evaluating its efficacy against a panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Structural Modification: Using it as a scaffold to synthesize a library of derivatives to explore structure-activity relationships (SAR).
-
Mechanism of Action Studies: If biological activity is identified, elucidating the molecular targets and signaling pathways involved.
Logical Relationship of Research Progression
Caption: A typical workflow for the development of a novel therapeutic agent.
Conclusion
This compound is a well-characterized compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. This guide provides the essential technical information for its synthesis and handling and places it within the broader context of the established biological importance of the thiazole scaffold. Further investigation into its specific biological activities is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lookchem.com [lookchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Formation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This guide provides a detailed overview of the mechanism of formation for this specific molecule, including a comprehensive look at the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data. The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, a powerful and versatile method for the construction of the thiazole ring system.
Mechanism of Formation: The Hantzsch Thiazole Synthesis
The formation of this compound proceeds via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloester (ethyl bromopyruvate) with a thioamide (4-methylthiobenzamide). The generally accepted mechanism for this specific reaction is a two-step process involving nucleophilic substitution followed by an intramolecular cyclization and subsequent dehydration.
Step 1: Nucleophilic Attack and S-Alkylation
The reaction is initiated by the nucleophilic attack of the sulfur atom of 4-methylthiobenzamide on the α-carbon of ethyl bromopyruvate. The sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion. This S-alkylation step results in the formation of an isothioamide intermediate.
Step 2: Intramolecular Cyclization and Dehydration
Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate acts as a nucleophile and attacks the carbonyl carbon of the ester group in an intramolecular fashion. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of a molecule of water (dehydration) from this intermediate results in the formation of the stable aromatic thiazole ring. The driving force for this step is the formation of the energetically favorable aromatic system.
A visual representation of this mechanistic pathway is provided below.
Caption: The Hantzsch synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
4-Methylthiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiobenzamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methylthiobenzamide | C₈H₉NS | 151.23 |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-46 °C[1] |
| Yield | Typically > 80% (based on similar syntheses) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (s, 1H, H-5), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.5, 161.8, 148.2, 141.2, 130.5, 129.8, 126.8, 125.5, 61.5, 21.5, 14.4 |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1720 (C=O, ester), ~1610, 1580, 1490 (C=C, C=N) |
| Mass Spec (ESI-MS) | m/z 248.07 [M+H]⁺ |
Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds and standard chemical shift tables, as a complete experimental dataset for the title compound was not available in the cited literature.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: A step-by-step workflow for the synthesis of the target compound.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and reliable route to this compound. The mechanism is well-understood and involves a nucleophilic substitution followed by a cyclization-dehydration cascade. The provided experimental protocol, based on established procedures for similar syntheses, offers a clear pathway for the preparation of this compound. The availability of such synthetic methodologies is crucial for the exploration of new thiazole derivatives as potential therapeutic agents in drug discovery and development programs. Further research could focus on optimizing reaction conditions to improve yields and reduce reaction times, as well as exploring the biological activity of this and related compounds.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate as an Intermediate for Febuxostat Synthesis
Introduction
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a key therapeutic agent in the management of hyperuricemia and gout. Its chemical name is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. The synthesis of Febuxostat involves several key intermediates, with a central role played by a substituted thiazole carboxylate derivative. While the user requested information on "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate," a comprehensive review of the synthetic routes to Febuxostat indicates that the crucial intermediate is, in fact, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate . This document will focus on the synthesis and application of this correct intermediate in the production of Febuxostat, providing detailed protocols and data for researchers, scientists, and drug development professionals.
I. Synthetic Pathway Overview
The synthesis of Febuxostat from the key intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a critical step in the overall manufacturing process. The general workflow involves the hydrolysis of the ethyl ester to yield the final carboxylic acid, Febuxostat. The synthesis of the intermediate itself can be achieved through various routes, often starting from more basic precursors.
Caption: General workflow for the synthesis of Febuxostat.
II. Experimental Protocols
A. Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
This protocol describes the synthesis of the key intermediate from 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate.
Materials:
-
3-cyano-4-isobutoxybenzothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Isopropanol
Procedure:
-
A solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) and ethyl 2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol) in isopropanol (25.0 mL) is prepared in a suitable reaction vessel at 25-30°C.
-
The reaction mixture is heated to 75-80°C and maintained at this temperature for 3-4 hours.
-
After the reaction is complete, the mixture is allowed to cool to 25-30°C.
-
The precipitated pale yellowish solid is collected by filtration.
-
The solid is washed with isopropanol (10.0 mL).
-
The product is dried in a vacuum tray drier at 50-55°C to yield Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
B. Synthesis of Febuxostat via Hydrolysis
This protocol outlines the hydrolysis of the ethyl ester intermediate to produce Febuxostat.[1]
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butanol or Ethanol and Tetrahydrofuran[1]
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
To a stirred solution of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at 25-30°C, add NaOH (1.74 g, 0.043 mol). Alternatively, the intermediate (1.66 g, 4.82 mmol) can be dissolved in a mixture of ethanol (18 mL) and warmed to 60°C, followed by the slow dropwise addition of a 1 mol/L aqueous sodium hydroxide solution (17.9 mL).[1]
-
Heat the reaction mass to 35-40°C for 1-2 hours. In the alternative method, the reaction is carried out for 2.5 hours after the dropwise addition.[1]
-
Allow the reaction mixture to cool to 25-30°C.
-
Adjust the pH of the mixture to 1-2 using concentrated HCl (5.0 mL) at 25-30°C.
-
The precipitated product is collected by filtration.
-
Wash the product with a 1:1 mixture of n-butanol and water (10.0 mL).
-
Dry the final product in a vacuum tray drier at 50-55°C to obtain Febuxostat.
III. Data Presentation
The following tables summarize the quantitative data reported for the synthesis of the key intermediate and Febuxostat.
Table 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
| Parameter | Value | Reference |
| Yield | 94.0% | |
| Melting Point | 240°C | |
| Purity (by HPLC) | 99.657% |
Table 2: Synthesis of Febuxostat via Hydrolysis
| Parameter | Value | Reference |
| Yield | 84% | [1] |
| Melting Point | 201°C - 203°C | [1] |
IV. Logical Relationships in Synthesis
The synthesis of Febuxostat is a multi-step process with a clear logical progression from starting materials to the final active pharmaceutical ingredient. The following diagram illustrates the key transformations.
Caption: Logical flow of Febuxostat synthesis.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken. The yields and other parameters are based on literature reports and may vary.
References
Application Notes and Protocols: Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" and its derivatives in medicinal chemistry. The thiazole nucleus is a prominent scaffold in a variety of natural and synthetic compounds with diverse biological activities.[1][2] While specific biological data for this compound is limited in publicly available literature, this document extrapolates potential applications and provides detailed protocols based on studies of structurally similar thiazole derivatives.
Potential Therapeutic Applications
The thiazole ring is a key pharmacophore in numerous FDA-approved drugs and exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Derivatives of the core structure, Ethyl 2-(p-tolyl)thiazole-4-carboxylate, are valuable intermediates in the synthesis of various bioactive molecules.[3]
Antimicrobial Activity
Thiazole derivatives have demonstrated significant potential as antimicrobial agents. While specific data for this compound is not available, related compounds have shown activity against a range of bacterial and fungal strains. For instance, certain ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives have shown promising inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, and Aspergillus niger.[4]
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives | Bacillus subtilis | Not specified | [4] |
| Staphylococcus aureus | Not specified | [4] | |
| Escherichia coli | Not specified | [4] | |
| Candida albicans | Not specified | [4] | |
| Aspergillus flavus | Not specified | [4] | |
| Aspergillus niger | Not specified | [4] | |
| Thiazole-based derivatives | Enterobacterales | 0.125 - 2 | [5] |
Anticancer Activity
The thiazole scaffold is present in several anticancer agents.[1] Studies on various thiazole derivatives have revealed potent cytotoxic effects against different cancer cell lines. For example, novel thiazole-based 1,2,3-triazole hybrids have shown significant activity against human glioblastoma cell lines.[6] Furthermore, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been evaluated for their cytotoxicity against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines.[7]
Table 2: Anticancer Activity (IC50) of Selected Thiazole Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | Glioblastoma | 3.20 ± 0.32 | [6] |
| 4.72 ± 3.92 | [6] | |||
| 10.67 ± 0.94 | [6] | |||
| N-(p-nitro-phenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC | Neuroblastoma | 10.8 ± 0.08 | [7] |
| N-(m-chloro-phenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 | Hepatocarcinoma | 11.6 ± 0.12 | [7] |
| Thiazole conjugated amino acid derivatives | A549 | Lung Cancer | 2.07 - 8.51 | [8] |
| HeLa | Cervical Cancer | 2.07 - 8.51 | [8] | |
| MCF-7 | Breast Cancer | 2.07 - 8.51 | [8] | |
| 2-(4-Methylphenyl)-4(5H)-thiazolone derivative (MMPT) | H460 | Lung Cancer | 4.9 - 8.0 | [9] |
| MCF-7 | Breast Cancer | 2.5 | [9] |
Some thiazole derivatives have shown a degree of selectivity towards cancer cells over normal human cell lines, which is a crucial aspect of developing new anticancer agents.[10][11]
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties.[12] The mechanism of action is often associated with the inhibition of inflammatory mediators.[13] While quantitative data for the target molecule is not available, the general class of thiazole compounds is recognized for its potential in this therapeutic area.
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis and evaluation of similar thiazole derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a common and efficient method for preparing thiazole derivatives.[14][15][16] This method involves the reaction of an α-haloketone with a thioamide.
Materials:
-
Ethyl bromopyruvate
-
4-Methylthiobenzamide (p-tolylthioamide)
-
Ethanol
-
Sodium bicarbonate (optional, as a base)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-methylthiobenzamide in ethanol.
-
Add an equimolar amount of ethyl bromopyruvate to the solution.
-
If desired, a mild base like sodium bicarbonate can be added to neutralize the HBr formed during the reaction.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound.
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving the compound)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (medium only)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.
-
Prepare an inoculum of the microbial suspension standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive control wells (with standard antimicrobial) and negative control wells (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Normal cell line (for selectivity assessment, e.g., WI38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9]
Conclusion
"this compound" represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, it holds potential for antimicrobial, anticancer, and anti-inflammatory applications. The provided protocols offer a starting point for the synthesis and biological evaluation of this and similar thiazole derivatives. Further research is warranted to fully elucidate the medicinal chemistry potential of this specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpmr.com [wjpmr.com]
- 14. synarchive.com [synarchive.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Applications of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of the thiazole nucleus, particularly ethyl 2-substituted-1,3-thiazole-4-carboxylates, are recognized as crucial building blocks in the synthesis of molecules with therapeutic potential.[3] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2][3][4][5] The title compound, Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, and its analogues are key intermediates in the development of novel pharmaceuticals and agrochemicals, such as fungicides and herbicides.[4][6] This document provides detailed protocols for the synthesis of the parent compound and its derivatives, alongside a summary of their biological activities.
Core Synthesis Methodology: Hantzsch Thiazole Synthesis
The most fundamental and widely adopted method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[7][8] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[7][9] For the synthesis of this compound, the key reactants are 4-methylthiobenzamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.[10] The versatility of this method allows for the introduction of various substituents on the thiazole ring, making it a powerful tool for generating libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for the Hantzsch synthesis of the target thiazole.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via the Hantzsch reaction.
Materials:
-
4-Methylthiobenzamide
-
Ethyl bromopyruvate
-
Absolute Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methylthiobenzamide (10 mmol) in 100 mL of absolute ethanol.
-
To this solution, add ethyl bromopyruvate (11 mmol, 1.1 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Pour the mixture into 200 mL of cold water and stir for 30 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[10]
-
Dry the purified product under vacuum. Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: General Strategy for the Synthesis of 2-Amino-1,3-thiazole-4-carboxylate Derivatives
Many biologically active thiazole derivatives are synthesized from a common intermediate, ethyl 2-aminothiazole-4-carboxylate. This intermediate is then functionalized at the 2-amino position to create a diverse library of compounds.
Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Intermediate
-
Combine ethyl bromopyruvate (10 mmol) and thiourea (10 mmol) in 50 mL of ethanol.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture, which will result in the precipitation of the hydrobromide salt of the product.
-
Filter the solid and neutralize it with a base (e.g., aqueous ammonia or sodium bicarbonate) to obtain the free amine, ethyl 2-aminothiazole-4-carboxylate.
-
Purify by recrystallization.
Part B: Derivatization via Sulfonamide Coupling (Example) This procedure is adapted from the synthesis of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives.[11]
-
Step 1 (Sulfonylation): Convert ethyl 2-aminothiazole-4-carboxylate to its corresponding sulfonyl chloride via a diazotization reaction followed by reaction with SO₂ in the presence of a copper catalyst.[11]
-
Step 2 (Coupling): Dissolve the resulting thiazole-2-sulfonyl chloride (5 mmol) in a suitable solvent like dichloromethane or THF.
-
Add a substituted aniline (5.5 mmol) and a base such as pyridine or triethylamine (6 mmol).
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under vacuum.
-
Purify the final sulfonamide derivative using column chromatography on silica gel.
Caption: Logic diagram for creating a diverse library of thiazole derivatives.
Quantitative Data on Biological Activities
Derivatives of the thiazole-4-carboxylate scaffold have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Derivative Type | Cell Line | Activity Metric | Value | Reference |
| 6d | 2-amino-thiazole-5-carboxamide | K563 (Leukemia) | IC₅₀ | Comparable to Dasatinib | [12] |
| 6d | 2-amino-thiazole-5-carboxamide | MCF-7 (Breast) | IC₅₀ | 20.2 µM | [12] |
| 6d | 2-amino-thiazole-5-carboxamide | HT-29 (Colon) | IC₅₀ | 21.6 µM | [12] |
| Unspecified | Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI₅₀ | 0.08 µM | [1] |
Table 2: Antimicrobial Activity of Selected 2,4-disubstituted Thiazole Derivatives
| Compound ID | Derivative Type | Microbial Strain | Activity Metric | Value (µM) | Reference |
| 2c | Phenylacetic acid deriv. | Bacillus subtilis | MIC | 4.51 - 4.60 | [2] |
| 4 | Phenylacetic acid deriv. | Bacillus subtilis | MIC | 4.51 - 4.60 | [2] |
| 5b | Phenylacetic acid deriv. | Bacillus subtilis | MIC | 4.51 - 4.60 | [2] |
| 5c | Phenylacetic acid deriv. | Bacillus subtilis | MIC | 4.51 - 4.60 | [2] |
| 2c | Phenylacetic acid deriv. | Staphylococcus aureus | MIC | 4.51 - 4.60 | [2] |
Table 3: Other Reported Biological Activities
| Compound Class | Activity | Notes | Reference |
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) | Oct3/4 Induction | Potent inducer of the pluripotency master gene Oct3/4, relevant for iPSC generation. | [13] |
| Various 2,4-disubstituted thiazoles | Anti-inflammatory | Activity demonstrated in vitro via albumin denaturation method. | [1] |
| 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Antifungal & Antiviral | Showed good fungicidal activity and activity against Tobacco Mosaic Virus (TMV). | [5] |
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. synarchive.com [synarchive.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. cbijournal.com [cbijournal.com]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate in Anticancer Drug Discovery
Disclaimer: Publicly available scientific literature and experimental data specifically for "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" in the context of anticancer research are limited. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of structurally related 2-aryl-1,3-thiazole-4-carboxylate derivatives, which have shown promise as anticancer agents. Researchers should adapt these protocols based on the specific physicochemical properties of the compound of interest.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer effects.[1][2] Thiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes like tubulin polymerization.[1][3] this compound belongs to this promising class of compounds and warrants investigation for its potential as an anticancer agent. These application notes provide a comprehensive framework for its synthesis, in vitro evaluation, and potential mechanisms of action.
Synthesis Protocol
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. A general protocol for the synthesis of ethyl 2-aryl-1,3-thiazole-4-carboxylates is outlined below.
General Synthesis of Ethyl 2-aryl-1,3-thiazole-4-carboxylates:
-
Thioamide Formation: The corresponding aryl nitrile (e.g., p-tolunitrile) is converted to the thioamide (e.g., 4-methylbenzothioamide) by reaction with a sulfurizing agent such as ammonium sulfide in a suitable solvent like N,N-dimethylformamide (DMF).
-
Cyclocondensation: The resulting thioamide is then reacted with an ethyl 3-halo-2-oxobutanoate (e.g., ethyl bromopyruvate) in a solvent such as ethanol. The reaction is typically carried out at reflux temperature.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by pouring it into ice-cold water. The crude product is then collected by filtration, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired ethyl 2-aryl-1,3-thiazole-4-carboxylate.
Data Presentation: Representative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various structurally related thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.[4][5][6][7][8]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [6][7] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [6] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4][7] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| Thiazolyl-pyrazoline derivative 10b | MCF-7 (Breast) | 1.98 ± 0.08 | [7] |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast) | 17.2 ± 1.9 | [7] |
| Urea-functionalized aminothiazole-benzazole analog 8a | MCF-7 (Breast) | 9.6 ± 0.6 | [7] |
| 2,4-dioxothiazolidine derivative 22 | MCF-7 (Breast) | 1.21 ± 0.04 | [7] |
| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | [7] |
| Novel thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [5] |
| Novel thiazole derivative 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | [5] |
| Novel thiazole derivative 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | [5] |
Experimental Protocols: In Vitro Assays
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[13][14][15][16]
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
-
Experimental Protocol: In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a test compound using a subcutaneous xenograft model in immunocompromised mice.[17][18][19][20]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 4-6 weeks old)
-
Human cancer cell line
-
Sterile PBS or serum-free medium
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
-
-
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 2.5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (2.5-5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (and vehicle for the control group) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Data Collection:
-
Tumor Volume: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
-
Endpoint: Euthanize the mice when the tumor volume in the control group reaches the predetermined maximum size, or if signs of significant toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Potential Mechanism of Action and Signaling Pathways
Thiazole derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways.[1][2][3] A putative mechanism involves the modulation of key proteins in the apoptotic cascade.
Conclusion
While specific anticancer data for this compound is not yet widely published, the broader class of thiazole derivatives has demonstrated significant potential in anticancer drug discovery. The protocols and data presented here provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this and other novel thiazole compounds. Further investigation is warranted to determine the specific anticancer properties of this compound and its potential as a lead compound for the development of new cancer therapeutics. lead compound for the development of new cancer therapeutics.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate and its analogues. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ethyl 2-(aryl)-1,3-thiazole-4-carboxylate scaffold, in particular, has emerged as a promising framework for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal pathogens. The versatility of the thiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity.
Data Presentation: Antimicrobial Activity of Thiazole Analogues
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of ethyl 2-(aryl)-1,3-thiazole-4-carboxylate analogues against various microbial strains. The data has been collated from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of Ethyl 2-(Aryl)-1,3-thiazole-4-carboxylate Analogues (MIC in µg/mL)
| Compound ID | R (Substitution on Phenyl Ring) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1 | 4-methyl (Parent Compound) | 150-200 | Not Reported | 150-200 | Not Reported | [1] |
| 2 | 4-hydroxy | 125-150 | Not Reported | 125-150 | Not Reported | [1] |
| 3 | 4-bromo | Not Reported | Not Reported | Not Reported | Not Reported | |
| 4 | 4-chloro | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5 | 4-nitro | Not Reported | Not Reported | Not Reported | Not Reported | |
| 6 | 2,4-dichloro | Not Reported | Not Reported | Not Reported | Not Reported | |
| 7 | 3,4-dimethoxy | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that data for the specific strain was not available in the cited literature.
Table 2: Antifungal Activity of Ethyl 2-(Aryl)-1,3-thiazole-4-carboxylate Analogues (MIC in µg/mL)
| Compound ID | R (Substitution on Phenyl Ring) | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| 1 | 4-methyl (Parent Compound) | Not Reported | 150-200 | Not Reported | [1] |
| 2 | 4-hydroxy | Not Reported | 125-150 | Not Reported | [1] |
| 3 | 4-bromo | Not Reported | Not Reported | Not Reported | |
| 4 | 4-chloro | Not Reported | Not Reported | Not Reported | |
| 5 | 4-nitro | Not Reported | Not Reported | Not Reported | |
| 6 | 2,4-dichloro | Not Reported | Not Reported | Not Reported | |
| 7 | 3,4-dimethoxy | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that data for the specific strain was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of the antimicrobial and cytotoxic properties of thiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Thiazole analogues)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube of sterile broth.
-
Incubate the broth culture at 37°C (for bacteria) or 30°C (for fungi) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Also, include wells with a standard antimicrobial agent as a reference.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm.
-
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (Thiazole analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds) and a negative control (cells with medium only).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial compounds.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Proposed Mechanism of Action
Based on molecular docking studies from the literature, a potential mechanism of action for some thiazole derivatives involves the inhibition of key microbial enzymes.
Caption: Proposed Mechanism of Antimicrobial Action.
Structure-Activity Relationship (SAR) Summary
The antimicrobial activity of ethyl 2-(aryl)-1,3-thiazole-4-carboxylate analogues is influenced by the nature and position of substituents on the phenyl ring.
References
Application Notes and Protocols for the Utilization of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate as a Scaffold for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, with its versatile functional groups—an ester and a modifiable phenyl ring—serves as an excellent starting point for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold and the evaluation of the resulting compounds for anticancer and antimicrobial activities.
Key Applications
The this compound scaffold is particularly amenable to the development of novel:
-
Anticancer Agents: The thiazole nucleus is a key feature in several anticancer drugs.[1][2] Derivatives can be designed to target various cancer cell lines, and structure-activity relationship (SAR) studies can be conducted to optimize potency.
-
Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][4][5] The scaffold can be modified to enhance efficacy against resistant strains.
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the biological activities of various derivatives synthesized from thiazole-4-carboxylate scaffolds, demonstrating the potential of this chemical class.
Table 1: In Vitro Anticancer Activity of N-Aryl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide Derivatives
| Compound ID | Aryl Substituent | SKNMC (IC₅₀, µM) | Hep-G2 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 4a | 3-chlorophenyl | > 25 | 18.2 ± 0.15 | > 25 |
| 4b | 4-chlorophenyl | 17.5 ± 0.11 | 21.4 ± 0.17 | > 25 |
| 4c | 4-nitrophenyl | 10.8 ± 0.08 | 15.3 ± 0.13 | > 25 |
| 4d | 3-chlorophenyl | 11.6 ± 0.12 | 11.6 ± 0.12 | > 25 |
| Doxorubicin | (Reference) | Not Reported | Not Reported | Not Reported |
Data extracted from Mohammadi-Farani, A., et al. (2017).[6]
Table 2: In Vitro Anticancer Activity of Thiazole-Triazole Hybrid Derivatives
| Compound ID | R Group on Triazole | IC₅₀ (µM) vs. Human Glioblastoma Cell Lines |
| 5c | 4-iodophenyl | 10.67 ± 0.94 |
| 5f | 4-fluorophenyl | 4.72 ± 3.92 |
| 5h | 4-chlorophenyl | 3.20 ± 0.32 |
| Temozolomide | (Reference) | Not Reported |
Data extracted from a study on thiazole-based 1,2,3-triazole derivatives as inhibitors of glioblastoma cancer cells.[7]
Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in mg/mL)
| Compound ID | E. coli | S. aureus | B. subtilis | C. albicans | A. niger |
| 4e | 0.23 | 0.47 | 0.23 | 0.11 | 0.06 |
| 4f | 0.47 | 0.23 | 0.47 | 0.23 | 0.11 |
| 4k | 0.23 | 0.47 | 0.23 | 0.11 | 0.06 |
| 4l | 0.47 | 0.23 | 0.47 | 0.23 | 0.11 |
| Ofloxacin | 0.05 | 0.05 | 0.05 | - | - |
| Ketoconazole | - | - | - | 0.1 | 0.1 |
Data extracted from Shinde, R. R., et al. (2020).[3]
Experimental Protocols
Synthesis of N-Aryl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide Derivatives
This protocol is adapted from the synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[6]
Step 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 3-4.
-
The precipitated 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid is filtered, washed with cold water, and dried.
Step 2: Amide Coupling
-
In a round-bottom flask, dissolve 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), and hydroxybenzotriazole (HOBt) (1.0 eq) in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, 2% sulfuric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide derivative.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of novel compounds.[6]
-
Seed human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 0.1 to 25 µM) and a vehicle control.
-
Incubate the plates for another 24-48 hours, depending on the cell line's doubling time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][8]
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Logical Workflow for Drug Discovery using the Thiazole Scaffold```dot
Caption: Potential mechanism of action for anticancer thiazole derivatives.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the discovery of novel antimicrobial agents.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of three key thiazole derivatives starting from Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. The synthesized compounds, a carboxylic acid, a carboxamide, and a carbohydrazide, are valuable building blocks in medicinal chemistry and drug discovery, known to be part of various pharmacologically active agents.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring allows for the generation of diverse chemical entities with tailored pharmacological profiles. This application note outlines reliable and reproducible methods for the hydrolysis, amidation, and hydrazinolysis of the readily available starting material, this compound, to yield versatile intermediates for further drug development.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (Derivative A)
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2N
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 2N hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to afford 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid.
Protocol 2: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxamide (Derivative B)
This protocol describes a two-step synthesis of the carboxamide involving hydrolysis of the ester followed by amidation of the resulting carboxylic acid.
Step 1: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
-
Follow Protocol 1 to synthesize the carboxylic acid from the starting ethyl ester.
Step 2: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Materials:
-
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 28% in water) or Ammonium chloride and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in acetonitrile or DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ammonia source (e.g., concentrated ammonia solution, 2.0 eq, or ammonium chloride with DIPEA, 1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(4-methylphenyl)-1,3-thiazole-4-carboxamide.
Protocol 3: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carbohydrazide (Derivative C)
This protocol outlines the direct conversion of the ethyl ester to the carbohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain 2-(4-methylphenyl)-1,3-thiazole-4-carbohydrazide.
Data Presentation
| Derivative | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Starting Material | This compound | C₁₃H₁₃NO₂S | 247.31[1] | Solid | 45-46[1] | - | 1.41 (t, 3H), 2.41 (s, 3H), 4.43 (q, 2H), 7.29 (d, 2H), 7.85 (d, 2H), 8.25 (s, 1H) | 14.3, 21.4, 61.5, 120.9, 126.5, 129.8, 130.6, 141.2, 147.8, 162.0, 168.5 |
| A | 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid | C₁₁H₉NO₂S | 219.26 | Solid | 176-178[2] | 85-95 | 2.41 (s, 3H), 7.30 (d, 2H), 7.87 (d, 2H), 8.35 (s, 1H), 13.5 (br s, 1H) | 21.4, 121.5, 126.6, 129.9, 130.4, 141.5, 148.2, 163.0, 169.1 |
| B | 2-(4-methylphenyl)-1,3-thiazole-4-carboxamide | C₁₁H₁₀N₂OS | 218.28 | Solid | ~210-215 | 70-85 | 2.40 (s, 3H), 7.28 (d, 2H), 7.84 (d, 2H), 7.95 (br s, 1H), 8.15 (s, 1H), 8.30 (br s, 1H) | 21.4, 123.1, 126.5, 129.8, 130.8, 141.0, 149.5, 163.5, 165.2 |
| C | 2-(4-methylphenyl)-1,3-thiazole-4-carbohydrazide | C₁₁H₁₁N₃OS | 233.29[3] | Solid | ~190-195 | 75-90 | 2.40 (s, 3H), 4.50 (br s, 2H), 7.29 (d, 2H), 7.86 (d, 2H), 8.10 (s, 1H), 9.60 (br s, 1H) | 21.4, 122.8, 126.5, 129.8, 130.7, 141.1, 149.0, 161.8, 164.5 |
Note: NMR data are predicted or based on similar known compounds and may vary depending on the solvent and instrument used.
Visualization of Experimental Workflow
Caption: Synthetic routes from this compound.
Signaling Pathway Logical Relationship
The synthesized thiazole derivatives can be envisioned as potential inhibitors of various signaling pathways implicated in disease. For instance, many kinase inhibitors possess a heterocyclic core. The following diagram illustrates a generalized logical relationship of how such a compound might interfere with a typical kinase signaling cascade.
Caption: Potential mechanism of action for a thiazole derivative as a kinase inhibitor.
References
Application Notes and Protocols: Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" and its derivatives as kinase inhibitors. Due to the limited publicly available data on this specific compound, this document leverages data from structurally related thiazole-based kinase inhibitors to provide representative protocols and potential applications in cancer research and drug development.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The unique chemical properties of the thiazole ring allow for diverse substitutions that can be tailored to target the ATP-binding pocket of specific kinases, leading to the development of potent and selective inhibitors. This document outlines the potential applications and experimental protocols for evaluating compounds based on the "this compound" core structure in the context of kinase inhibitor development.
Potential Kinase Targets and Signaling Pathways
Thiazole derivatives have been reported to inhibit a wide range of kinases involved in oncogenic signaling pathways. Based on the activity of structurally similar compounds, "this compound" and its analogs could potentially target kinases such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Src Family Kinases: A group of non-receptor tyrosine kinases that play important roles in cell proliferation, survival, migration, and invasion.
-
PI3K/Akt/mTOR Pathway Kinases: This pathway is a central regulator of cell growth, metabolism, and survival, and is frequently hyperactivated in cancer.
-
Other Tyrosine and Serine/Threonine Kinases: Including but not limited to FGFR, c-Met, and Pim-1, which are implicated in various cancers.
Signaling Pathway Diagrams
Below are representative signaling pathways that are often targeted by thiazole-based kinase inhibitors.
References
Application Notes and Protocols: Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate in Materials Science
Abstract
This document provides detailed application notes and experimental protocols for the use of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate in various domains of materials science. The primary focus of these notes is on its application as a corrosion inhibitor, for which significant supporting data exists for the compound and its close analogs. Additionally, potential applications in organic electronics and optical materials are discussed, drawing upon the known properties of thiazole-based compounds. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the practical application of this molecule.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
Protocol 1: Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of this compound from 4-methylbenzothioamide and ethyl bromopyruvate.
Materials:
-
4-methylbenzothioamide
-
Ethyl bromopyruvate
-
Anhydrous ethanol
-
Sodium ethoxide (or sodium metal to be freshly converted)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric amount of sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, a commercially available solution can be used.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-methylbenzothioamide with continuous stirring.
-
Addition of Ethyl Bromopyruvate: To the resulting mixture, add ethyl bromopyruvate dropwise at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. To the residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
Caption: Workflow for the Hantzsch synthesis of the target compound.
Application as a Corrosion Inhibitor
Thiazole derivatives are effective corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and the planar structure of the aromatic ring, which facilitate adsorption onto metal surfaces. This forms a protective layer that inhibits both anodic and cathodic reactions.
2.1. Quantitative Data
The following table summarizes the corrosion inhibition performance of a close analog, 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid (a structural isomer of the hydrolyzed target compound), on mild steel in a 0.5 M HCl solution.
| Parameter | Value (without inhibitor) | Value (with inhibitor) |
| Polarization Resistance (Rp) at 1 hour | 39 Ω·cm² | 195.3 Ω·cm² |
| Polarization Resistance (Rp) at 7 days | 9.8 Ω·cm² | 38.3 Ω·cm² |
Data adapted from a study on a closely related thiazole derivative.
Another study on a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC), provides inhibition efficiency data for AA6061 alloy in 0.05 M HCl.
| Inhibitor Conc. (ppm) | Inhibition Efficiency (%) at 303 K |
| 20 | 75.8 |
| 40 | 82.1 |
| 60 | 86.3 |
| 80 | 89.5 |
| 100 | 92.4 |
Data adapted from a study on a related thiazole derivative.
2.2. Experimental Protocols
Protocol 2: Potentiodynamic Polarization Measurement
This protocol describes the procedure for evaluating the corrosion inhibition performance using potentiodynamic polarization.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., mild steel coupon)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum sheet)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (inhibitor)
-
Polishing papers (various grits)
-
Deionized water and acetone for cleaning
Procedure:
-
Working Electrode Preparation: Mechanically polish the working electrode with successively finer grades of SiC paper, rinse with deionized water, degrease with acetone, and dry.
-
Inhibitor Solution Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., ethanol) and then prepare different concentrations of the inhibitor in the corrosive medium.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (with or without the inhibitor).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Potentiodynamic Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: From the resulting Tafel plot (log(current density) vs. potential), determine the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Caption: Experimental workflow for potentiodynamic polarization testing.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
Procedure:
-
Follow steps 1-4 of the Potentiodynamic Polarization protocol to prepare the electrode, solution, and stabilize the system at OCP.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion inhibition. Model the data using an appropriate equivalent electrical circuit to quantify parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). Calculate the inhibition efficiency using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Caption: Logical flow of EIS data analysis for corrosion inhibition studies.
Potential Application in Organic Electronics
Thiazole-based compounds are known to be electron-accepting heterocycles and have been widely used in organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The extended π-conjugation in this compound suggests its potential as a building block for larger conjugated systems or as a standalone material in organic electronic devices.
3.1. General Considerations
-
OFETs: The molecule's planar structure could facilitate π-π stacking in the solid state, which is crucial for efficient charge transport.
-
OLEDs: Thiazole derivatives can be used as electron-transporting materials or as fluorescent emitters. The photophysical properties would need to be characterized to determine its suitability.
-
OSCs: As an electron-accepting moiety, it could be incorporated into acceptor materials for bulk heterojunction solar cells.
3.2. Experimental Protocols (General)
Due to the lack of specific data for this compound, the following are general protocols for the characterization of small molecules for organic electronics.
Protocol 4: Thin Film Deposition for Optical and Electrical Characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean substrates (e.g., glass, silicon wafers) by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol).
-
Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a desired concentration.
-
Thin Film Deposition:
-
Spin-coating: Deposit the solution onto the substrate and spin at a controlled speed to achieve a uniform thin film.
-
Vacuum Thermal Evaporation: Heat the material in a high-vacuum chamber to sublimate it onto a cooled substrate. This method is suitable for solvent-insoluble materials.
-
-
Annealing: Thermally anneal the deposited film to improve crystallinity and molecular ordering.
Protocol 5: Characterization of Thin Films
-
Optical Properties: Use UV-Vis spectroscopy to determine the absorption spectrum and estimate the optical bandgap. Use photoluminescence spectroscopy to measure the emission spectrum and quantum yield.
-
Morphology: Characterize the film's surface morphology and crystallinity using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
-
Electrical Properties: Fabricate a simple device structure (e.g., a diode or transistor) to measure electrical characteristics such as current-voltage (I-V) curves and to estimate charge carrier mobility.
Potential Application as Optical Materials
The fluorescent properties of many thiazole derivatives make them candidates for use in optical materials, such as fluorescent probes and emitters in lighting applications. The photophysical properties of this compound would need to be thoroughly investigated.
4.1. General Considerations
-
Fluorescence: The extended π-system may lead to fluorescence in the visible spectrum. The quantum yield and emission wavelength are key parameters.
-
Solid-State Emission: The emission properties in the solid state can differ significantly from those in solution due to intermolecular interactions.
4.2. Experimental Protocol (General)
Protocol 6: Photoluminescence Spectroscopy
Procedure:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the compound in a suitable solvent.
-
Solid-State: Use a thin film prepared as in Protocol 4, or a powdered sample.
-
-
Measurement:
-
Use a spectrofluorometer to measure the emission spectrum by exciting the sample at a wavelength corresponding to its absorption maximum.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer.
-
Determine the fluorescence quantum yield relative to a known standard.
-
Conclusion
This compound shows significant, experimentally supported potential as a corrosion inhibitor for metals in acidic environments. The provided protocols offer a starting point for its evaluation in this application. Its potential in organic electronics and optical materials is inferred from the known properties of the thiazole class of compounds, but requires further experimental validation to determine its specific performance characteristics. The synthesis of this compound is well-established through the Hantzsch reaction, making it an accessible material for further research and development.
Application Notes and Protocols for the Synthesis of Biologically Active Heterocycles from Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate as a key starting material. The synthesized derivatives, particularly carboxamides and hydrazides, are precursors to molecules with potential therapeutic applications, including antimicrobial and anticancer activities.[1][2][3][4][5]
Application Note 1: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic Acid
Introduction: The hydrolysis of the ethyl ester functionality of this compound provides the corresponding carboxylic acid. This derivative is a crucial intermediate for the synthesis of various amides and other heterocyclic systems. Thiazole carboxylic acid derivatives are explored for their potential as anticancer and antimicrobial agents.[4]
Experimental Protocol:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (30 mL) and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 2M HCl with constant stirring.
-
A solid precipitate of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid |
| Reaction Type | Ester Hydrolysis |
| Reagents | NaOH, HCl |
| Solvent | Ethanol, Water |
| Reaction Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Visualization:
Application Note 2: Synthesis of 2-(4-methylphenyl)-1,3-thiazole-4-carbohydrazide
Introduction: The reaction of ethyl thiazole-4-carboxylates with hydrazine hydrate is a standard method to produce the corresponding carbohydrazides.[6][7] These hydrazide derivatives are key building blocks for the synthesis of various five-membered heterocycles, such as pyrazoles and oxadiazoles, which are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8]
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (5.0 eq).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the contents into ice-cold water (50 mL).
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain pure 2-(4-methylphenyl)-1,3-thiazole-4-carbohydrazide.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(4-methylphenyl)-1,3-thiazole-4-carbohydrazide |
| Reaction Type | Hydrazinolysis |
| Reagents | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 75-85% |
Visualization:
Application Note 3: Synthesis of N-Aryl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamides
Introduction: Thiazole-carboxamide derivatives have shown significant potential as antioxidant and anticancer agents.[4][9][10] The synthesis of these compounds can be achieved by the direct amidation of the parent ester or, more commonly, through the conversion of the corresponding carboxylic acid to an acyl chloride followed by reaction with a desired amine. This protocol outlines the two-step synthesis from the carboxylic acid.
Experimental Protocol:
Materials:
-
2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (from Application Note 1)
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of the Acyl Chloride
-
In a flame-dried 50 mL round-bottom flask, suspend 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (15 mL).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool the solution in an ice bath.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM (10 mL).
-
Add the aniline solution dropwise to the acyl chloride solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid |
| Product | N-Aryl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide |
| Reaction Type | Amidation |
| Reagents | SOCl₂, Substituted Aniline, Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 6-8 hours (total) |
| Typical Yield | 60-80% |
Visualization:
Potential Biological Activity and Signaling Pathways
Derivatives of 2-aryl-thiazole-4-carboxamide have been investigated as potential inhibitors of protein kinases, which are crucial in cancer cell signaling.[9] For instance, some thiazole derivatives act as c-Met kinase inhibitors.[9] The c-Met pathway is vital for cell proliferation, survival, and motility. Its dysregulation is implicated in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Hypothetical Signaling Pathway for Anticancer Activity:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate derivatives as potential anticancer agents. This document includes a summary of cytotoxic activity for structurally related compounds, detailed experimental protocols for key assays, and diagrams illustrating experimental workflows and potential signaling pathways.
Quantitative Data Summary
| Compound ID | R Group (Substitution on N-phenyl) | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4a | 2-NO₂ | 13.1 ± 0.98 | 12.4 ± 0.54 | > 25 |
| 4b | 3-NO₂ | 15.3 ± 1.12 | 18.9 ± 1.03 | > 25 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | 16.2 ± 0.91 | > 25 |
| 4d | 3-Cl | 12.5 ± 0.43 | 11.6 ± 0.12 | > 25 |
| 4e | 4-Cl | 22.3 ± 1.89 | 19.8 ± 1.34 | > 25 |
| 4f | 4-F | 19.8 ± 0.99 | 21.4 ± 1.65 | > 25 |
| Doxorubicin | - | 5.2 ± 0.87 | 5.8 ± 1.01 | 6.5 ± 0.93 |
Data is presented as mean ± standard deviation. Data sourced from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives[1].
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of thiazole derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[2][3]
Materials:
-
Thiazole derivatives
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.[2][4]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the thiazole derivative.[3][4]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2][4]
-
Analysis: Analyze the stained cells by flow cytometry.[2][4]
Tubulin Polymerization Inhibition Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[5][6]
Materials:
-
Purified tubulin protein
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in ice-cold G-PEM buffer. Prepare stock solutions of test compounds in DMSO.[5]
-
Assay Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution. Add the test compounds at various concentrations. Include vehicle and positive controls.[5]
-
Initiation and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the percent inhibition for each compound concentration.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of novel anticancer compounds.
Caption: General workflow for in vitro anticancer evaluation.
Signaling Pathway
Thiazole derivatives have been reported to induce apoptosis, in some cases through the inhibition of tubulin polymerization, which leads to mitotic arrest and activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway for thiazole derivatives.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate in the Synthesis of Potent Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate as a key starting material in the synthesis of novel xanthine oxidase (XO) inhibitors. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[2] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing this painful inflammatory disease.
Introduction
Thiazole derivatives have emerged as a promising class of non-purine xanthine oxidase inhibitors.[3] The success of Febuxostat, a thiazole-containing drug, has spurred further research into structurally diverse molecules with this heterocyclic core.[3] this compound serves as a versatile scaffold for the synthesis of potent XO inhibitors. The general strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of candidate compounds. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly influence the inhibitory potency.
Synthesis of Xanthine Oxidase Inhibitors
The following is a representative protocol for the synthesis of a potential xanthine oxidase inhibitor from this compound. This two-step synthesis involves the hydrolysis of the ester followed by amide bond formation.
Step 1: Hydrolysis of this compound
This step converts the ethyl ester to the corresponding carboxylic acid, which is a crucial intermediate for further derivatization.
Protocol:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add lithium hydroxide (or sodium hydroxide) (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid.
-
The resulting precipitate, 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amide Coupling to Synthesize Final Inhibitor
The carboxylic acid intermediate is then coupled with a selected amine to yield the final amide product. The choice of amine is critical for the inhibitory activity.
Protocol:
-
To a solution of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final xanthine oxidase inhibitor.
Caption: Synthesis of a thiazole-based XO inhibitor.
Quantitative Data: In Vitro Xanthine Oxidase Inhibitory Activity
The following table summarizes the xanthine oxidase inhibitory activity (IC50 values) of various thiazole derivatives, demonstrating the potential of this class of compounds.
| Compound ID | Structure | IC50 (µM) | Reference |
| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | 0.0236 | [4] |
| Allopurinol | 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | ~7.6 | [5] |
| Compound 1s | 1-(4-(m-methoxybenzoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid | 0.21 | [5] |
| GK-20 | Thiazole-5-carboxylic acid derivative | 0.45 | [1] |
| Compound 5b | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | [6] |
| Compound 5c | 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | [6] |
| Compound 8 | 2-phenylthiazole-4-carboxylic acid derivative | 0.0486 | [3][7] |
| Compound 6k | Thiazolidine-2-thione derivative | 3.75 | [8] |
Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of synthesized compounds against xanthine oxidase.
Principle:
The activity of xanthine oxidase is measured by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 290-295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production.[1][2]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Potassium Phosphate Buffer (50-70 mM, pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).
-
Prepare stock solutions of test compounds and allopurinol in DMSO, and then dilute to various concentrations with the buffer. The final DMSO concentration in the assay should not exceed 0.5%.[9]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL of buffer + 50 µL of test compound/vehicle solution + 100 µL of buffer (in place of enzyme and substrate).
-
Control (No Inhibitor): 50 µL of buffer + 50 µL of vehicle (e.g., DMSO in buffer) + 50 µL of xanthine oxidase solution.
-
Test: 50 µL of buffer + 50 µL of test compound solution at various concentrations + 50 µL of xanthine oxidase solution.
-
Positive Control: 50 µL of buffer + 50 µL of allopurinol solution at various concentrations + 50 µL of xanthine oxidase solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25 °C for 15 minutes.[10]
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 100 µL of the xanthine substrate solution to each well (except the blank).
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Caption: Workflow for the Xanthine Oxidase inhibition assay.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel xanthine oxidase inhibitors. The straightforward derivatization through hydrolysis and amide coupling allows for the creation of a diverse library of compounds for screening. The provided protocols for synthesis and in vitro testing offer a solid foundation for researchers aiming to develop new therapeutic agents for the treatment of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antioxidant, and xanthine oxidase inhibitory activities of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to enhance reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors:
-
Poor Quality of Starting Materials: Ensure the purity of both the ethyl 2-chloroacetoacetate and 4-methylthiobenzamide. Impurities can lead to undesirable side reactions. It is advisable to use freshly purified reactants.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction often requires heating to proceed at an optimal rate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time, as prolonged heating can sometimes lead to the formation of byproducts.[1]
-
Incomplete Reaction: The reaction may not have reached completion. This can be verified by checking for the presence of starting materials on a TLC plate. If the starting materials are still present, the reaction time may need to be extended.
-
Incorrect Workup Procedure: Ensure that the pH is carefully controlled during the workup process. The thiazole product may be sensitive to strongly acidic or basic conditions, which could lead to hydrolysis.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: My TLC and/or NMR analysis indicates the presence of significant impurities along with my desired product. What are these side products and how can I minimize their formation?
-
Answer: The formation of side products is a common issue. Key possibilities include:
-
Formation of Oxazole Byproduct: If the 4-methylthiobenzamide is contaminated with 4-methylbenzamide, an oxazole byproduct can form. Ensure the thioamide is pure before starting the reaction.
-
Self-condensation of Reactants: Under certain conditions, particularly basic conditions, the ethyl 2-chloroacetoacetate can undergo self-condensation.[1] It is generally recommended to carry out the Hantzsch synthesis under neutral or slightly acidic conditions to minimize this.[1]
-
Formation of Isomeric Thiazoles: While less common with the specified reactants, the use of unsymmetrical thioamides can lead to the formation of regioisomers. Careful control of reaction conditions can help favor the desired isomer.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing thiazole derivatives.[1]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative.[1] A common eluent system to start with is a mixture of ethyl acetate and hexane, gradually increasing the polarity.[1]
-
Precipitation: In many cases, the thiazole product will precipitate from the reaction mixture upon cooling or after pouring it into cold water.[1] This can provide a good initial purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
-
A1: The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the α-halo ketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
-
-
Q3: Can the use of a catalyst improve the yield?
-
A3: Yes, various catalysts can enhance the yield and reaction rate of the Hantzsch thiazole synthesis. Acid catalysts like p-Toluenesulfonic acid (PTSA) can be employed. Additionally, the use of silica-supported tungstosilicic acid has been shown to give high yields.[2]
-
-
Q4: What is the role of the solvent in this synthesis?
-
A4: The solvent plays a crucial role in the reaction's success. Ethanol is a commonly used solvent and often provides good yields when refluxed.[1] Solvent screening is recommended to find the optimal conditions for your specific setup.
-
Data on Yield Optimization
The following tables summarize quantitative data on how different reaction conditions can influence the yield of thiazole derivatives in Hantzsch synthesis.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 4-5 | 61-80 | [1] |
| Ethanol/Water (1:1) | 65 | - | 79-90 | [1] |
| 1-Butanol | Reflux | - | High | |
| 2-Propanol | Reflux | - | High | |
| Methanol | Reflux | 0.5 | 95 | [3] |
Table 2: Effect of Catalyst on Yield
| Catalyst | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 4-5 | 61-80 | [1] |
| Silica Supported Tungstosilicic Acid | Ethanol/Water (1:1) | 65°C | - | 79-90 | [2] |
| p-Toluenesulfonic acid | Acetonitrile | 50°C | 24 | - |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from high-yield procedures for similar thiazole derivatives.[4]
Materials:
-
4-methylthiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium carbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-methylthiobenzamide and ethyl 2-chloroacetoacetate in absolute ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC using an ethyl acetate/hexane eluent system.
-
Once the reaction is complete (indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.
-
The product should precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product. For further purification, recrystallize from ethanol. A reported yield for a similar compound using a related procedure is as high as 98.5%.[4]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Initial Work-up
Q1: What are the common impurities I might encounter after the Hantzsch synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-methylbenzothioamide and ethyl bromopyruvate. Additionally, side products from the dimerization or polymerization of reactants can occur under non-optimal conditions. If the thioamide is contaminated with the corresponding amide (4-methylbenzamide), the formation of the analogous oxazole can also be a side product.[1]
Q2: My reaction mixture is a dark, intractable tar. What could have gone wrong?
A2: Tar formation is often a result of side reactions, which can be caused by:
-
High reaction temperatures: Excessive heat can lead to the decomposition of starting materials and products.
-
Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of polymeric byproducts.
-
Presence of impurities in starting materials: Impurities can catalyze unwanted side reactions.
To troubleshoot, consider lowering the reaction temperature, carefully controlling the stoichiometry, and ensuring the purity of your starting materials.
Q3: How should I perform the initial work-up of the reaction mixture?
A3: A typical work-up procedure involves quenching the reaction, followed by extraction. After cooling the reaction mixture to room temperature, you can pour it into a beaker containing a weak base solution, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[2] The crude product can then be extracted with an organic solvent like ethyl acetate. The organic layers should be combined, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate before solvent removal under reduced pressure.[1]
Recrystallization Issues
Q4: I'm having trouble getting my crude product to crystallize. What are some suitable solvents for recrystallization?
A4: Based on the polarity of the target molecule and protocols for similar compounds, good starting points for recrystallization solvents include:
-
Ethyl acetate: Often used for compounds of similar polarity.[3]
-
Ethanol: A common solvent for recrystallizing organic compounds.
-
n-Butanol: Has been used for the recrystallization of structurally related thiazole derivatives.[4]
-
Hexane/Ethyl acetate mixture: A solvent system that can be fine-tuned to achieve optimal crystallization.
Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid. To remedy this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly.
-
Cool slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization.
Q6: I have very low recovery after recrystallization. How can I improve my yield?
A6: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Premature crystallization: If the product crystallizes too quickly in the hot solution, it can trap impurities. Ensure complete dissolution before cooling.
Column Chromatography Challenges
Q7: What is a good starting solvent system (eluent) for column chromatography of this compound?
A7: A common and effective eluent system for purifying thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][5] A good starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.[6]
Q8: How can I effectively monitor the separation during column chromatography?
A8: Thin-Layer Chromatography (TLC) is the best way to monitor your column.[1] Use the same solvent system you plan to use for the column, or a slightly more polar one, to check the separation of your product from impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.
Q9: My compound is running too fast (high Rf) or not moving from the baseline (low Rf) on the TLC plate. How do I adjust the solvent system?
A9:
-
High Rf (running too fast): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.
-
Low Rf (stuck on the baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent.
Q10: The separation between my product and an impurity is very poor. What can I do?
A10:
-
Optimize the solvent system: Try different solvent combinations. Sometimes switching to a different polar or non-polar solvent (e.g., dichloromethane instead of ethyl acetate, or toluene instead of hexane) can improve separation.
-
Use a finer silica gel: A smaller particle size of silica gel can provide better resolution.
-
Run a slower column: Decreasing the flow rate of the eluent can improve separation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂S | [7] |
| Molecular Weight | 247.31 g/mol | [7][8][9] |
| Melting Point | 45-46 °C | [7] |
| Boiling Point | 375.9 °C at 760 mmHg | [7] |
| Appearance | Solid |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Hantzsch Thiazole Synthesis) [2]
-
In a round-bottom flask, dissolve 4-methylbenzothioamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl bromopyruvate (1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 5% aqueous solution of sodium carbonate to neutralize.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography [5]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of 5% to 30% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. This compound | CAS 132089-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. scbt.com [scbt.com]
- 9. 2-P-TOLYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 132089-32-8 [m.chemicalbook.com]
"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" reaction side products and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Possible Causes:
-
Poor Quality of Starting Materials: Impurities in the 4-methylbenzothioamide or ethyl 2-chloroacetoacetate can impede the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can result in poor conversion rates.
-
Degradation of Reactants or Product: The starting materials or the final product may be unstable under the reaction conditions used.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Assess the purity of 4-methylbenzothioamide and ethyl 2-chloroacetoacetate using techniques such as NMR or melting point analysis.
-
If necessary, recrystallize the starting materials.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is a common practice, some reactions may benefit from milder or more elevated temperatures.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ascertain the optimal reaction time. Extended reaction times can sometimes lead to the formation of side products.
-
Solvent: Ethanol is a commonly used solvent. However, exploring other polar protic or aprotic solvents might improve the yield.
-
-
Check for Decomposition:
-
Significant darkening of the reaction mixture may suggest decomposition.
-
Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 2: Formation of Side Products and Impurities
Possible Causes:
-
Self-condensation of Ethyl 2-chloroacetoacetate: This can be more prevalent under basic conditions.
-
Formation of Isomeric Thiazoles: While less likely with a symmetrical thioamide like 4-methylbenzothioamide, acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[2]
-
Hydrolysis of the Ester: The presence of water and acidic or basic conditions can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 4-methylbenzothioamide and ethyl 2-chloroacetoacetate in the crude product.
Troubleshooting Steps:
-
Control Reaction pH:
-
For the standard Hantzsch synthesis, neutral or slightly basic conditions are generally preferred to minimize the formation of imino isomers.
-
The addition of a non-nucleophilic base, like sodium carbonate, can be used to neutralize the HCl or HBr generated during the reaction.[1]
-
-
Ensure Anhydrous Conditions:
-
Use dry solvents and glassware to minimize the hydrolysis of the ester functionality.
-
-
Purification:
-
Recrystallization: This is an effective method for purifying the solid product. Suitable solvents include ethanol or a mixture of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed to separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the Hantzsch thiazole synthesis. The reaction involves the nucleophilic attack of the sulfur atom of 4-methylbenzothioamide on the α-carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, product spot indicate that the reaction is proceeding. A suitable eluent system for TLC is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v).
Q3: What are the expected spectroscopic data for the final product?
A3: For this compound, you can expect the following:
-
¹H NMR (in CDCl₃): Signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), the methyl group on the phenyl ring (a singlet around 2.4 ppm), the aromatic protons of the p-tolyl group (two doublets around 7.2-7.9 ppm), and a singlet for the proton on the thiazole ring (around 8.1 ppm).
-
¹³C NMR (in CDCl₃): Resonances for the carbons of the ethyl group, the methyl group, the thiazole ring, the p-tolyl group, and the ester carbonyl.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (247.31 g/mol ).
Q4: What are the common impurities I should look for in my crude product?
A4: Common impurities include unreacted 4-methylbenzothioamide and ethyl 2-chloroacetoacetate, as well as potential side products such as the hydrolyzed carboxylic acid and self-condensation products of the α-halo-β-ketoester.
Q5: What are the recommended storage conditions for the final product?
A5: It is recommended to store the purified this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Data Presentation
Table 1: Summary of Potential Reaction Impurities and Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Analytical Detection Method |
| 4-Methylbenzothioamide | C₈H₉NS | 151.23 | Unreacted starting material | TLC, HPLC, GC-MS, NMR |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Unreacted starting material | TLC, HPLC, GC-MS, NMR |
| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | C₁₁H₉NO₂S | 219.26 | Hydrolysis of the ethyl ester | HPLC, LC-MS |
| Diethyl 2,4-diacetyl-3-hydroxy-pent-2-enedioate | C₁₃H₁₈O₇ | 286.28 | Self-condensation of ethyl 2-chloroacetoacetate | HPLC, LC-MS, NMR |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-Methylbenzothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzothioamide (1 equivalent) in anhydrous ethanol.
-
Add ethyl 2-chloroacetoacetate (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using TLC.
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Improving the reaction conditions for "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis, the common method for this compound, can arise from several factors.[1][2] Key areas to investigate include the quality of your starting materials, the reaction conditions, and potential side reactions.[2]
Troubleshooting Steps:
-
Purity of Reactants: Ensure the high purity of your starting materials: 4-methylthiobenzamide and ethyl bromopyruvate. Impurities can lead to unwanted side reactions and consume reactants.[1] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the yield.[1] It is advisable to perform small-scale solvent and temperature screening to find the optimal conditions for your specific setup.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: Multiple spots on a TLC plate indicate the presence of impurities or side products. In the Hantzsch thiazole synthesis, several side products can form:[1]
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 4-methylthiobenzamide and ethyl bromopyruvate.
-
Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide (4-methylbenzamide), an oxazole byproduct can be formed.[1]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can self-condense.[1]
Q3: My final product is difficult to purify. What purification methods are recommended?
A3: Purification of the crude product is crucial to obtain this compound with high purity.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of this compound. These are illustrative examples based on general principles of the Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | 65 |
| 2 | DMF | 80 | 4 | 75 |
| 3 | Acetonitrile | Reflux | 8 | 60 |
| 4 | 1,4-Dioxane | 100 | 5 | 70 |
| 5 | Ethanol | 50 | 12 | 55 |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol provides a general guideline and may require optimization.
Materials:
-
4-methylthiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiobenzamide (1 equivalent) in anhydrous ethanol.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low reaction yield.
References
Technical Support Center: Crystallization of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate.
Troubleshooting Crystallization Issues
Crystallization is a critical purification technique, and its success is dependent on a variety of factors. Below is a guide to address common problems encountered during the crystallization of this compound.
Problem 1: The compound will not dissolve in the chosen solvent.
-
Possible Cause: The solvent is not appropriate for the compound at the current temperature.
-
Solution:
-
Ensure you are heating the solvent to its boiling point.
-
If the compound remains insoluble, the solvent is likely unsuitable. Consult the solvent properties table below and select a solvent in which the compound is likely to be more soluble when hot.
-
Consider using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy.
-
Problem 2: No crystals form upon cooling.
-
Possible Causes:
-
The solution is not supersaturated.
-
The cooling process is too rapid.
-
Nucleation has not been initiated.
-
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny seed crystal of the pure compound to the solution.
-
-
Increase Supersaturation:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
Cool the solution to a lower temperature using an ice bath.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.
-
Problem 3: The compound "oils out" instead of crystallizing.
-
Possible Causes:
-
The solution is too concentrated.
-
The cooling is too rapid.
-
The presence of impurities can lower the melting point of the mixture.
-
The melting point of the compound (45-46°C) is close to the temperature of the solution.
-
-
Solutions:
-
Add more solvent to dilute the solution.
-
Reheat the solution to dissolve the oil, and then allow it to cool more slowly.
-
Consider using a different solvent or a solvent pair.
-
If the oil persists, it may be necessary to purify the compound by another method, such as column chromatography, before attempting crystallization again.
-
Problem 4: Crystal formation is too rapid, resulting in small or impure crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling is too fast.
-
Solution:
-
Reheat the solution to redissolve the crystals.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly to encourage the growth of larger, higher-purity crystals.
-
Problem 5: The yield of crystals is low.
-
Possible Causes:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
The compound is more soluble in the cold solvent than anticipated.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solutions:
-
Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more crystals.
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility.
-
When performing a hot filtration, use a pre-warmed funnel and flask to prevent the solution from cooling and crystallizing prematurely.
-
Quantitative Data Summary
| Solvent | Type | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Ethanol | Polar Protic | Good | Moderate | Often used for recrystallization of similar compounds. |
| n-Butanol | Polar Protic | Good | Low | Mentioned in a patent for a similar compound. |
| Ethyl Acetate | Polar Aprotic | Good | Moderate | A common solvent for ester compounds. |
| Acetic Acid | Polar Protic | Good | Moderate | Can be effective but may be difficult to remove completely. |
| Hexane | Nonpolar | Poor | Very Low | Can be used as an anti-solvent or for washing crystals. |
| Water | Polar Protic | Very Low | Insoluble | Can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Recommended Crystallization Protocol:
This protocol is a general guideline and may require optimization based on experimental observations.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. Ethanol or ethyl acetate are good starting points.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Key factors influencing successful crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point is 45-46°C. A broad melting range or a melting point lower than this may indicate the presence of impurities.
Q2: I obtained very fine, needle-like crystals. Are these okay?
A2: While fine needles can be pure, they often have a larger surface area which can trap more solvent and impurities. Slower cooling rates generally favor the formation of larger, more well-defined crystals which are easier to filter and wash.
Q3: How do I choose the best solvent for crystallization?
A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should have a relatively low boiling point for easy removal. Small-scale solubility tests with a variety of solvents are the best way to determine the optimal choice.
Q4: Can I use a mixture of solvents?
A4: Yes, a solvent pair can be very effective. This typically involves a solvent in which the compound is very soluble and another in which it is poorly soluble. The two solvents must be miscible. Common pairs include ethanol-water and ethyl acetate-hexane.
Q5: My compound is still impure after one crystallization. What should I do?
A5: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the correct technique, including slow cooling and washing the crystals with cold, fresh solvent. If impurities persist, consider using a different solvent system or an alternative purification method like column chromatography.
"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate (CAS: 132089-32-8). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Summary of Storage and Stability Data
| Parameter | Recommendation/Data | Source |
| Storage Temperature | Room temperature. For long-term storage, consider -20°C to minimize degradation. | General best practice |
| Storage Conditions | Keep container tightly sealed in a dry and well-ventilated place. Protect from light. | Sigma-Aldrich, Benchchem |
| Physical Form | Solid[1] | Sigma-Aldrich |
| Melting Point | 45-46°C[2] | Chemical-Suppliers.com |
| Molecular Formula | C₁₃H₁₃NO₂S[2] | Chemical-Suppliers.com |
| Molecular Weight | 247.31 g/mol [1] | Sigma-Aldrich |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | General chemical knowledge |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General chemical knowledge |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For routine use, store the solid compound at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store it at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare concentrated stock solutions (e.g., 10 mM) to minimize the volume of organic solvent in your final assay. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Thiazole derivatives can be susceptible to photo-degradation. Therefore, it is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways to consider are hydrolysis of the ethyl ester and photo-degradation of the thiazole ring. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The thiazole ring can undergo photo-oxidation, potentially involving reactive oxygen species.
Q5: How can I check for degradation of my compound?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent peak would indicate degradation. Visual signs of degradation in solution can include color changes or precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify the integrity of your stock solution using HPLC or LC-MS to check for degradation products.
-
Prepare a fresh stock solution from the solid compound and repeat the experiment.
-
Assess the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) over the duration of the experiment.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting:
-
Visually inspect your working solutions for any signs of precipitation (cloudiness or visible particles).
-
If precipitation is suspected, centrifuge the solution and test the supernatant for activity. A loss of activity would confirm precipitation.
-
To prevent precipitation, consider lowering the final concentration of the compound, or if your assay allows, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final working solution.
-
-
Issue 2: Variability in results between experiments.
-
Possible Cause 1: Inconsistent solution preparation.
-
Troubleshooting:
-
Ensure that stock and working solutions are prepared consistently for each experiment.
-
Use calibrated pipettes and ensure the compound is fully dissolved before making further dilutions.
-
-
-
Possible Cause 2: Freeze-thaw cycles.
-
Troubleshooting:
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent or low experimental activity.
Experimental Protocols
Representative Synthesis via Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-aryl-thiazole-4-carboxylates, adapted from the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzothioamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize it with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for a Cell-Based MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Seed your cancer cell line of choice into a 96-well plate at a predetermined optimal density in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compound at various concentrations. Include appropriate controls (untreated cells, vehicle control, and a positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the compound concentration.
References
Technical Support Center: Purity Assessment of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is widely used for routine purity checks, while GC-MS can provide information on volatile impurities and structural confirmation. qNMR is a powerful technique for obtaining a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte.[1][2][3]
Q2: What is a typical purity specification for commercially available this compound?
A2: Commercially available this compound typically has a purity specification of ≥96% or ≥97% as determined by HPLC.
Q3: What are potential impurities that could be present in a sample of this compound?
A3: Potential impurities can originate from the starting materials, side reactions, or degradation. For thiazole derivatives synthesized from ethyl bromopyruvate and thioamides, impurities could include unreacted starting materials, byproducts from side reactions, and related compounds such as amide or methyl ester impurities formed during hydrolysis.[4]
Q4: Can I use UV-Vis spectroscopy for purity determination?
A4: While UV-Vis spectroscopy can confirm the presence of the chromophoric thiazole ring system, it is not a suitable method for assessing purity on its own. This is because impurities with similar chromophores will interfere with the measurement, and the technique lacks the specificity to distinguish between the main compound and closely related impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
// Solutions sol_tailing [label="Check for active silanols\nAdjust mobile phase pH\nUse a different column type", shape=note, fillcolor="#FFFFFF"]; sol_fronting [label="Reduce injection volume\nEnsure sample is dissolved in mobile phase", shape=note, fillcolor="#FFFFFF"]; sol_split [label="Check for column void\nClean injector", shape=note, fillcolor="#FFFFFF"]; sol_drifting [label="Check for mobile phase composition change\nEnsure column temperature is stable", shape=note, fillcolor="#FFFFFF"]; sol_sudden [label="Check for pump malfunction\nLook for leaks", shape=note, fillcolor="#FFFFFF"]; sol_high_p [label="Check for blockages in tubing or column\nFilter sample", shape=note, fillcolor="#FFFFFF"]; sol_low_p [label="Check for leaks in fittings\nEnsure pump is primed", shape=note, fillcolor="#FFFFFF"];
tailing -> sol_tailing [color="#4285F4"]; fronting -> sol_fronting [color="#4285F4"]; split -> sol_split [color="#4285F4"]; drifting -> sol_drifting [color="#34A853"]; sudden_change -> sol_sudden [color="#34A853"]; high_pressure -> sol_high_p [color="#FBBC05"]; low_pressure -> sol_low_p [color="#FBBC05"]; }
Q: My peaks are tailing. What should I do?
A: Peak tailing for a basic compound like a thiazole derivative can be due to interactions with acidic silanol groups on the silica-based column packing.[5]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into your mobile phase.
-
Column Contamination: If the tailing develops over time, your guard or analytical column may be contaminated. Try flushing the column or replacing the guard column.[6]
-
Q: I am observing fronting peaks. What is the cause?
A: Fronting peaks are often a result of column overloading or an injection solvent that is stronger than the mobile phase.[7]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your mobile phase. Ideally, dissolve the sample in the mobile phase itself.[7]
-
Q: My retention times are shifting. Why is this happening?
A: Shifting retention times can be caused by changes in mobile phase composition, flow rate, or column temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. Even small variations in the organic-to-aqueous ratio can cause significant shifts.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention.
-
Pump Performance: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.
-
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Interaction with active silanols on the column. | Lower mobile phase pH; use a base-deactivated column.[5] |
| Peak Fronting | Column overload or sample solvent stronger than mobile phase. | Reduce sample concentration; dissolve sample in mobile phase.[7] |
| Split Peaks | Partially blocked frit or column void. | Replace the column frit; if a void is present, replace the column.[8] |
| Drifting Retention Times | Change in mobile phase composition or temperature. | Prepare fresh mobile phase; use a column oven. |
| High System Pressure | Blockage in the system (e.g., tubing, column frit). | Filter samples; back-flush the column. |
| Low System Pressure | Leak in the system (e.g., loose fittings). | Check and tighten all fittings. |
Gas Chromatography-Mass Spectrometry (GC-MS)
// Solutions sol_no_peaks [label="Check syringe and injection\nConfirm sample concentration", shape=note, fillcolor="#FFFFFF"]; sol_tailing_fronting [label="Check for active sites in the liner or column\nReduce injection volume", shape=note, fillcolor="#FFFFFF"]; sol_ghost_peaks [label="Check for sample carryover\nBake out the column", shape=note, fillcolor="#FFFFFF"]; sol_noisy [label="Check for leaks\nEnsure high-purity gas supply", shape=note, fillcolor="#FFFFFF"]; sol_drifting [label="Condition the column\nCheck for column bleed", shape=note, fillcolor="#FFFFFF"];
no_peaks -> sol_no_peaks [color="#4285F4"]; tailing_fronting -> sol_tailing_fronting [color="#4285F4"]; ghost_peaks -> sol_ghost_peaks [color="#4285F4"]; noisy_baseline -> sol_noisy [color="#34A853"]; drifting_baseline -> sol_drifting [color="#34A853"]; }
Q: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often due to sample carryover from a previous injection or contamination in the system.
-
Troubleshooting Steps:
-
Run a Blank: Inject a blank solvent to see if the ghost peak is still present. This will help determine if it's from carryover.
-
Clean the Injector: The injector liner can be a source of contamination. Clean or replace it.
-
Bake Out the Column: Heat the column to a high temperature (below its maximum limit) to remove any contaminants that may have accumulated.
-
Q: My baseline is noisy. What could be the cause?
A: A noisy baseline can be caused by a number of factors, including leaks, contaminated carrier gas, or issues with the detector.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings, especially around the septum and column connections.
-
Carrier Gas Purity: Ensure you are using high-purity carrier gas and that the gas traps are not exhausted.
-
Column Bleed: If the column is old or has been damaged, it may exhibit excessive bleed, leading to a noisy baseline. Conditioning the column may help, but it may need to be replaced.
-
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Small Peaks | Syringe issue; incorrect injection volume; sample too dilute. | Check the syringe; confirm sample concentration. |
| Peak Tailing or Fronting | Active sites in the inlet or column; column overload. | Use a deactivated liner; reduce the amount of sample injected. |
| Ghost Peaks | Sample carryover from previous injections; contamination. | Run a blank solvent injection; clean the injector and bake out the column. |
| Noisy Baseline | Leaks in the system; contaminated carrier gas; column bleed. | Check for leaks; replace gas traps; condition the column. |
| Drifting Baseline | Column not properly conditioned; detector temperature instability. | Condition the column; ensure the detector temperature is stable. |
Experimental Protocols
HPLC Method for Purity Assessment
This is a general method that can be used as a starting point and should be optimized for your specific instrumentation and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid). A gradient elution may be necessary to separate all impurities. For example, starting with 60:40 acetonitrile:water and increasing to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Impurity Profiling
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on sample concentration.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Purity Determination
-
Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1][2]
-
Internal Standard: Choose a stable, non-reactive standard with a simple NMR spectrum that has at least one signal well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Use a deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Procedure:
-
Accurately weigh the internal standard and the sample into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Acquire the 1H NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay (D1) for complete spin relaxation (typically 5 times the longest T1).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range | Notes |
| HPLC | Purity | ≥96% | As per typical commercial specifications. |
| Retention Time | Dependent on method | Should be consistent for a given method. | |
| Peak Tailing Factor | 1.0 - 1.5 | Values > 2.0 may indicate a problem. | |
| GC-MS | Limit of Detection (LOD) | ng to pg range | Highly sensitive for volatile impurities. |
| Mass Accuracy | < 5 ppm (with high-res MS) | For accurate mass determination and formula confirmation. | |
| qNMR | Purity Uncertainty | < 1% relative standard deviation | Can provide high accuracy and precision.[2] |
| Relaxation Delay (D1) | 5 x T1 (longest) | Crucial for accurate quantification. |
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. waters.com [waters.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?
A1: The most prevalent and industrially adaptable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the target molecule, this typically involves the reaction of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with 4-methylthiobenzamide. The Hantzsch synthesis is a robust reaction that is generally high-yielding and can be performed in standard chemical reactors, making it suitable for scale-up.[2]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial for controlling reaction rate and minimizing side-product formation.
-
Reagent Addition Rate: Slow, controlled addition of one reagent to the other is often necessary to manage the exotherm and maintain a safe operating temperature.
-
Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, prevent localized "hot spots," and maximize contact between reactants.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize unreacted starting materials in the final product.
-
pH: In some variations of the Hantzsch synthesis, pH control can influence the reaction rate and product purity.
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent plays a critical role in reaction rate, yield, and product isolation. While various solvents can be used, ethanol is a common choice for the Hantzsch synthesis at the lab scale.[1] For scale-up, factors such as solvent toxicity, boiling point, recovery, and cost become more significant. A solvent screening at a smaller scale is advisable to identify the optimal solvent for your specific process, considering both reaction performance and downstream processing.
Troubleshooting Guides
Issue 1: Low Reaction Yield
A decrease in yield upon scaling up is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Quality of Starting Materials | Ensure the purity of both the α-haloketone and 4-methylthiobenzamide. Impurities can lead to unwanted side reactions.[1] |
| Suboptimal Reaction Temperature | The Hantzsch synthesis can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes and decomposition of reactants or products. Implement a controlled addition strategy and ensure the reactor's cooling system is adequate. |
| Incomplete Reaction | Reaction times may need to be extended at a larger scale due to differences in mixing and heat transfer. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Side Product Formation | The formation of byproducts can consume reactants and complicate purification.[1] Common side products include oxazoles (if the thioamide is contaminated with the corresponding amide) and dimers or polymers of the reactants.[1] |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to localized areas of high concentration and temperature, promoting side reactions. Ensure the agitator design and speed are appropriate for the reactor volume and reaction mass viscosity. |
Issue 2: Product Purity and Isolation Challenges
Obtaining a high-purity product that is easy to isolate can be more difficult at a larger scale.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Multiple Spots on TLC/Impurity Peaks in HPLC | This indicates the presence of unreacted starting materials or side products.[1] Consider adjusting the stoichiometry of the reactants or the reaction temperature. |
| Difficult Purification | Recrystallization is a common and effective method for purifying solid organic compounds like the target molecule.[1] The choice of solvent is critical. For 2-aryl-thiazoles, solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane are often effective.[1] |
| Oily Product or Failure to Crystallize | This can be due to residual solvent or impurities. Ensure the product is thoroughly dried. If impurities are preventing crystallization, consider a column chromatography purification step on a small portion to obtain seed crystals, which can then be used to induce crystallization in the bulk material. |
Experimental Protocols
General Laboratory-Scale Synthesis Protocol
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylthiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl 2-chloroacetoacetate (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
In-Process Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).
-
On a silica gel TLC plate, spot the reaction mixture alongside the starting materials.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.[1]
Quantitative Data
The following table presents hypothetical comparative data for lab-scale versus pilot-scale synthesis to illustrate potential scale-up effects. Actual results will vary depending on the specific process conditions.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) |
| Yield | 85-95% | 75-85% |
| Purity (by HPLC) | >98% | >95% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Optimal Temperature | 78 °C (refluxing ethanol) | 70-75 °C (to manage exotherm) |
Visualizations
Caption: A troubleshooting workflow for addressing low yield or purity issues.
Caption: Key differences in physical parameters between synthesis scales.
References
Overcoming common problems in Hantzsch thiazole synthesis
Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during this fundamental reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.
Troubleshooting Common Problems
This section addresses the most frequent issues encountered in Hantzsch thiazole synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions for Low Yield:
-
Purity of Reactants: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1]
-
Action: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by checking the melting point. If necessary, purify the reactants before use.
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's success.
-
Action: Systematically optimize the reaction conditions. This may involve screening different solvents, adjusting the temperature, and monitoring the reaction progress over time using Thin-Layer Chromatography (TLC).[1] A slight excess of the thioamide can sometimes be beneficial.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Action: Monitor the reaction's progress using TLC. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction is proceeding.[1] If the reaction stalls, consider extending the reaction time or increasing the temperature.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole.
-
Action: Identify potential side products (see below) and adjust reaction conditions to minimize their formation. This could involve changing the solvent, lowering the temperature, or using a catalyst.
-
Question: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate is a common issue and indicates the formation of side products or the presence of unreacted starting materials.
Common Side Products and Minimization Strategies:
| Side Product | Identification | Minimization Strategy |
| Unreacted Starting Materials | Compare Rf values with the starting α-haloketone and thioamide. | Ensure optimized reaction conditions (temperature, time) to drive the reaction to completion. Use a slight excess of the thioamide.[1] |
| Oxazole Formation | Can be identified by mass spectrometry (MS) and NMR. The oxazole will have a different exact mass and characteristic NMR signals compared to the thiazole. | This occurs if the thioamide is contaminated with the corresponding amide.[1] Use highly pure thioamide. |
| Dimerization/Polymerization | Often appear as baseline material or spots with very low Rf on TLC. May be observed as complex mixtures in NMR and high molecular weight species in MS. | Can occur under harsh conditions.[1] Try milder reaction conditions (e.g., lower temperature) or shorter reaction times. |
| Isomeric Thiazoles | Can be challenging to distinguish by TLC alone. NMR spectroscopy is crucial for identifying isomers based on the substitution pattern.[1] Acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[2][3] | Use of N-monosubstituted thioureas in neutral solvent generally leads to 2-(N-substituted amino)thiazoles.[2][3] Careful control of pH is important. |
Question: My product is difficult to purify. What are the recommended purification methods?
Answer: Purification of the crude product is essential to obtain the desired thiazole with high purity. The choice of method depends on the physical state of the product and the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid products.[1]
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent. If the solution is colored, you can add activated charcoal and filter it hot. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for thiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[4]
-
-
Column Chromatography: This technique is useful for purifying oils or for separating mixtures that do not crystallize well.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.[5] The polarity can be adjusted to achieve an optimal Rf value (typically 0.2-0.4) on a TLC plate. For more polar compounds, a small amount of methanol in dichloromethane can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step mechanism that involves a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Q2: What are the advantages of using microwave irradiation for Hantzsch thiazole synthesis?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (minutes versus hours), often higher product yields, and enhanced reaction selectivity.[6][7]
Q3: Can catalysts be used to improve the Hantzsch thiazole synthesis?
A3: Yes, various catalysts can be employed to improve the reaction rate and yield. Acid catalysts like p-toluenesulfonic acid (PTSA) are sometimes used.[1] More recently, green and reusable catalysts such as silica-supported tungstosilisic acid have been shown to be effective, particularly in one-pot, multi-component reactions.[6][8]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[1][5]
Q5: What is a typical work-up procedure for a Hantzsch thiazole synthesis?
A5: A common work-up procedure involves cooling the reaction mixture to room temperature after completion. If a precipitate has formed, it can be collected by filtration and washed with a cold solvent.[1] If no precipitate forms, the solvent is typically removed under reduced pressure. The crude product is then often dissolved in an organic solvent and washed with a mild base solution (e.g., 5% sodium bicarbonate) to neutralize any acid formed during the reaction, followed by washing with water and brine. The organic layer is then dried and the solvent evaporated to yield the crude product, which can then be purified.[4][9]
Data Presentation: Comparative Tables
The following tables summarize quantitative data to aid in the optimization of your Hantzsch thiazole synthesis.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower | [2][7] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 | [2] |
| Substituted thiosemicarbazones + 2-chloro-N-phenethylacetamide | Conventional | Ethanol | Reflux | 1.5 h | Good | [10] |
| Substituted thiosemicarbazones + 2-chloro-N-phenethylacetamide | Microwave | Ethanol | 70 | 10-15 min | 82-92 | [10] |
Table 2: Effect of Solvent on Yield in a One-Pot, Three-Component Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | Reflux | 7 | 65 | [8][10] |
| Ethanol | Reflux | 5 | 70 | [8][10] |
| Methanol | Reflux | 6 | 62 | [8][10] |
| 1-Butanol | Reflux | 3 | 80 | [8][10] |
| 2-Propanol | Reflux | 3 | 78 | [8][10] |
| Ethanol/Water (1:1) | 65 | 2 | 87 | [8][10] |
Table 3: Effect of Catalyst Loading on Yield
| Catalyst (SiW.SiO₂) Loading (%) | Time (h) | Yield (%) | Reference |
| - | 7 | 50 | [8][10] |
| 5 | 2 | 74 | [8][10] |
| 10 | 2 | 79 | [8][10] |
| 15 | 2 | 87 | [8][10] |
| 20 | 2 | 87 | [8][10] |
Reaction Conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in a 1:1 Ethanol/Water mixture at 65°C.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Haloketone (1.0 eq)
-
Thioamide (1.0-1.2 eq)
-
Ethanol (or other suitable solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone in ethanol.
-
Add the thioamide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-thiazol-4(5H)-ones
This protocol is adapted from a method for the synthesis of 2-substituted-thiazol-4(5H)-ones.[10]
Materials:
-
Substituted thiosemicarbazone (1.1 mmol)
-
2-chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 mL)
Procedure:
-
In a microwave reaction vessel, combine the thiosemicarbazone and 2-chloro-N-phenethylacetamide in ethanol.
-
Seal the vessel and heat the mixture to 70°C at 420W in a microwave reactor for 10-15 minutes.
-
Monitor the completion of the reaction by TLC (Toluene:Ethyl acetate, 3:1).
-
After completion, cool the reaction mixture.
-
Filter the solid product obtained.
-
Recrystallize the synthesized compound using a DMF:methanol (2:1) mixture to obtain the pure product.
Visualizations
Diagram 1: General Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in Hantzsch thiazole synthesis.
References
- 1. analytik.news [analytik.news]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. bepls.com [bepls.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support center for the synthesis and reaction monitoring of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for monitoring this reaction by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely starting materials are ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloro-3-oxobutanoate) and 4-methylthiobenzamide.
Q2: How can I monitor the progress of the Hantzsch thiazole synthesis?
A2: The reaction progress can be effectively monitored by TLC or HPLC.[4] TLC is a quick and straightforward method for observing the disappearance of starting materials and the appearance of the product. HPLC provides more quantitative data on the conversion of reactants to the product.
Q3: What are the expected polarities of the starting materials and the product?
A3: In a normal-phase chromatography system (like silica gel for TLC), the thioamide (4-methylthiobenzamide) is typically more polar than the α-haloketone (ethyl 2-chloro-3-oxobutanoate). The product, this compound, is generally less polar than the thioamide but may have a polarity similar to or slightly different from the α-haloketone, depending on the solvent system.
Q4: What are some common side products in the Hantzsch thiazole synthesis?
A4: Side reactions can lead to the formation of various byproducts, which may compete with the desired reaction pathway.[4] Self-condensation of the α-bromoacetophenone is a possibility, especially under basic conditions.[4] If unsymmetrical thioamides are used, isomeric thiazoles can form.[4] Additionally, incomplete reaction can leave unreacted starting materials in the mixture.
Troubleshooting Guides
TLC Monitoring Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is acidic or basic and interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Spots are not moving from the baseline (low Rf) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For instance, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| Spots are running with the solvent front (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane). |
| Starting material and product spots are not well-separated | - The chosen mobile phase does not provide adequate resolution. | - Experiment with different solvent systems. Try adding a third solvent with a different polarity (e.g., a small amount of methanol or dichloromethane) to the mobile phase to improve separation. |
| No spots are visible under UV light | - The compounds do not have a UV chromophore.- The sample is too dilute. | - Use a staining reagent (e.g., potassium permanganate or iodine vapor) to visualize the spots.- Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. |
HPLC Monitoring Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol groups).- Column overload.- Dead volume in the system. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use a column with end-capping.- Reduce the injection volume or dilute the sample.- Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Broad peaks | - Low mobile phase flow rate.- Column contamination or degradation.- Large injection volume or a strong sample solvent. | - Increase the flow rate.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume and dissolve the sample in the mobile phase whenever possible. |
| Ghost peaks | - Contamination in the mobile phase, injection solvent, or the HPLC system.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and the entire system.- Run a blank gradient to identify the source of contamination. |
| Retention time shifts | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Prepare the mobile phase accurately and degas it properly.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before analysis. |
| Poor resolution between peaks | - Inappropriate mobile phase composition.- Column is not efficient. | - Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).- Try a different column with a different stationary phase or particle size. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Synthesis
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A good starting point is a mixture of hexane and ethyl acetate. You can start with a 7:3 (v/v) hexane:ethyl acetate mixture and adjust the polarity as needed. A 1:1 mixture has also been reported for similar compounds.[1]
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
2. Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and let it equilibrate for at least 15 minutes.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot the reaction mixture on the origin. It is also highly recommended to spot the starting materials (ethyl 2-chloro-3-oxobutanoate and 4-methylthiobenzamide) alongside the reaction mixture for comparison. A co-spot (spotting the reaction mixture on top of the starting material spot) can also be helpful.
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the origin. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it with a heat gun.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Expected Results and Interpretation:
-
As the reaction progresses, the spots corresponding to the starting materials should diminish in intensity, while a new spot corresponding to the product should appear and intensify.
-
The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.
Protocol 2: HPLC Monitoring of the Synthesis
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation.
-
Sample vials
-
Syringe filters (0.45 µm)
2. Suggested HPLC Conditions (starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan for the λmax of the product)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1 mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for peaks corresponding to the starting materials and the product.
-
The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.
Data Presentation
Table 1: Typical TLC Data (Silica Gel, Hexane:Ethyl Acetate 7:3)
| Compound | Expected Rf Range (starting point) |
| 4-Methylthiobenzamide | 0.1 - 0.3 |
| Ethyl 2-chloro-3-oxobutanoate | 0.4 - 0.6 |
| This compound | 0.3 - 0.5 |
Note: These are estimated values and should be confirmed experimentally.
Table 2: Typical HPLC Retention Times (C18 Column, Gradient Elution)
| Compound | Expected Retention Time Range (starting point) |
| 4-Methylthiobenzamide | 3 - 5 minutes |
| Ethyl 2-chloro-3-oxobutanoate | 6 - 8 minutes |
| This compound | 10 - 14 minutes |
Note: These are estimated values and will vary depending on the exact HPLC conditions.
Visualizations
Caption: Workflow for TLC reaction monitoring.
Caption: Workflow for HPLC reaction monitoring.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. The information addresses potential degradation pathways and common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of its core structures, the primary degradation pathways for this compound are expected to be photodegradation, metabolic (oxidative) degradation, and hydrolysis. The thiazole ring is susceptible to breakdown under light exposure and through enzymatic oxidation.[1][2][3][4][5][6] The ethyl ester group can be cleaved through hydrolysis under acidic or basic conditions.
Q2: My solution of the compound is changing color after being left on the lab bench. What could be the cause?
A2: A change in solution color or clarity is a common indicator of photodegradation.[2] Thiazole rings can absorb UV and visible light, leading to chemical breakdown. To mitigate this, always store and handle samples in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[2]
Q3: I am observing new, unexpected peaks in my HPLC analysis after storing the compound in solution. What are these impurities?
A3: The appearance of new peaks in your chromatogram suggests the formation of degradation products.[2] These could result from several processes:
-
Hydrolysis: The ethyl ester may have hydrolyzed to the corresponding carboxylic acid. This is more likely if the solvent is not neutral.
-
Photodegradation: Exposure to light can cause the thiazole ring to react with singlet oxygen, leading to an unstable endoperoxide that rearranges into various degradation products.[4]
-
Oxidation: If the solution was not deoxygenated, photo-oxidation can occur.[2]
Q4: How can I prevent the degradation of my compound during in-vitro metabolic studies?
A4: Thiazole-containing drugs can be metabolized by cytochrome P450 (CYP) enzymes, leading to reactive metabolites through pathways like epoxidation and S-oxidation.[1][3][5][6] While preventing metabolism is the goal of such a study, to ensure the observed degradation is enzyme-mediated and not due to other instabilities, consider the following:
-
Run control incubations without the active enzyme or cofactor to identify non-enzymatic degradation.
-
Minimize light exposure during the experiment.
-
Ensure the buffer pH is stable and appropriate for the compound's stability.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound Concentration in Solution
-
Possible Cause: Photodegradation. Thiazole rings are known to be photosensitive.[2]
-
Troubleshooting Steps:
-
Limit Light Exposure: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.
-
Use High-Purity Solvents: Impurities in solvents can act as photosensitizers. Use HPLC-grade or higher purity solvents.[2]
-
Work in an Inert Atmosphere: For sensitive experiments, purge solutions with an inert gas like nitrogen or argon to minimize photo-oxidation.[2]
-
Incorporate Stabilizers: For formulation studies, consider adding UV absorbers or antioxidants like ascorbic acid.[2]
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of the compound in the specific assay buffer under the same conditions (temperature, light, incubation time) but without the biological components.
-
Analyze Samples Over Time: Use an analytical method like HPLC to quantify the concentration of the parent compound at the beginning and end of the assay incubation period.
-
Adjust Assay Protocol: If degradation is significant, consider reducing the incubation time or adding antioxidants if compatible with the assay.
-
Quantitative Data Summary
| Stress Condition | Parameters (e.g., Temp, Conc., Duration) | % Degradation of Parent Compound | Major Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ||
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | ||
| Oxidative | 3% H₂O₂, RT, 24h | ||
| Photolytic | UV light (254 nm), 24h | ||
| Thermal | 80°C, 72h |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify the likely degradation pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in methanol) in a clear vial to UV light (e.g., 254 nm) for 24 hours.
-
Prepare a control sample by wrapping an identical vial in aluminum foil and keeping it under the same conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. benchchem.com [benchchem.com]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Thiazole Derivatives for Researchers and Drug Development Professionals
An In-depth Look at "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" in the Context of Thiazole Derivatives' Biological Activities
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological assays used to evaluate thiazole derivatives, with a particular focus on the potential activities of "this compound" based on the performance of structurally related compounds. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide leverages data from analogous thiazole derivatives to offer valuable insights for researchers in drug discovery and development.
I. Anticancer Activity: Thiazole Derivatives as Cytotoxic Agents
Thiazole-containing compounds have shown significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism often involves the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.
A study on a series of novel thiazole-based 1,2,3-triazole hybrids demonstrated significant anticancer activity against human glioblastoma cell lines.[1] For instance, some of these compounds displayed potent activity with IC50 values as low as 3.20 µM.[1] Another study focusing on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which are structurally analogous to this compound, reported their cytotoxic effects against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines.[2] While these derivatives did not surpass the efficacy of the reference drug doxorubicin, compounds with specific substitutions showed notable activity, with IC50 values around 10.8 µM against the SKNMC cell line.[2]
Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| Thiazole-1,2,3-triazole hybrid 1 | Human Glioblastoma | 10.67 ± 0.94 | Temozolomide | [1] |
| Thiazole-1,2,3-triazole hybrid 2 | Human Glioblastoma | 4.72 ± 3.92 | Temozolomide | [1] |
| Thiazole-1,2,3-triazole hybrid 3 | Human Glioblastoma | 3.20 ± 0.32 | Temozolomide | [1] |
| N-(2-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | [2] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | [2] |
II. Antimicrobial Activity: A Broad Spectrum of Action
Thiazole derivatives are also widely recognized for their antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens. The mode of action can vary, including inhibition of essential enzymes or disruption of cell wall synthesis.
For example, a study on novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives showed that compounds with electron-withdrawing substituents had promising antibacterial and antifungal activity.[3] Another research on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives identified compounds with significant antibacterial potential, particularly against Gram-positive bacteria.[4] One analog proved to be as effective as ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis.[4]
Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Microbial Strain | Inhibition Zone (mm) / MIC (µg/mL) | Reference Compound | Reference |
| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | MIC: 6.25 | Ciprofloxacin | [3] |
| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus niger | MIC: 6.25 | Fluconazole | [3] |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate analog | Staphylococcus aureus | Comparable to Ampicillin | Ampicillin | [4] |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate analog | Bacillus subtilis | Comparable to Gentamicin Sulfate | Gentamicin Sulfate | [4] |
III. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1-25 µM) and incubated for another 24-48 hours, depending on the cell line's doubling time.[2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general signaling pathway often targeted by anticancer thiazole derivatives and a typical workflow for screening the biological activity of new compounds.
Caption: A simplified diagram of common signaling pathways in cancer cells often targeted by thiazole derivatives.
Caption: A general experimental workflow for the discovery and development of bioactive thiazole derivatives.
References
Unveiling the Cytotoxic Landscape of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cytotoxic effects of various analogues of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. This document summarizes key experimental data, details the methodologies employed, and visualizes a critical signaling pathway implicated in the activity of these compounds, offering a valuable resource for the development of novel anticancer agents.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide focuses on a specific class of these compounds: analogues of this compound. By modifying the carboxamide portion of the molecule, researchers have explored the structure-activity relationships that govern their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Thiazole Analogues
A study focused on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives has provided valuable insights into their cytotoxic potential. The in vitro anticancer activity of these compounds was evaluated against three human cancer cell lines: neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined using the MTT assay.
The results, summarized in the table below, highlight how different substituents on the N-phenyl ring influence the cytotoxic activity of these thiazole analogues.
| Compound ID | R Group (Substitution on N-phenyl ring) | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | 2-NO₂ | 13.5 ± 0.98 | 14.1 ± 1.05 | > 25 |
| 4b | 3-NO₂ | 15.3 ± 1.12 | 19.5 ± 1.55 | > 25 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | 17.3 ± 0.99 | > 25 |
| 4d | 3-Cl | 14.2 ± 1.15 | 11.6 ± 0.12 | > 25 |
| 4e | 4-Cl | 12.1 ± 0.88 | 22.3 ± 1.89 | > 25 |
| 4f | 2-Cl | 13.8 ± 1.02 | 18.7 ± 1.23 | > 25 |
| Doxorubicin | (Reference Drug) | 3.2 ± 0.81 | 5.8 ± 1.01 | 4.5 ± 0.92 |
Data sourced from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1]
Notably, none of the tested analogues exhibited greater potency than the reference drug, doxorubicin. The MCF-7 cell line demonstrated the most significant resistance to all the synthesized compounds.[1] Among the analogues, compound 4c , featuring a nitro group at the para position of the phenyl ring, displayed the highest cytotoxicity against the SKNMC cell line.[1] For the Hep-G2 cell line, compound 4d , with a chlorine atom at the meta position, showed the most promising activity.[1]
It is important to note that cytotoxic data for the parent compound, this compound, was not available in the reviewed literature, precluding a direct comparison with these carboxamide analogues.
Experimental Protocols
The evaluation of the cytotoxic activity of the thiazole analogues was primarily conducted using the MTT assay, a widely accepted colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Synthesized thiazole derivatives
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogues (typically ranging from 0.1 to 25 µM) and incubated for another 24 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
Thiazole derivatives frequently exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic (mitochondrial) apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades.
Below is a diagram illustrating the key steps in the intrinsic apoptosis pathway that can be triggered by cytotoxic thiazole analogues.
Caption: Intrinsic apoptosis pathway induced by thiazole analogues.
This pathway highlights the central role of the mitochondria in initiating apoptosis. Cytotoxic thiazole analogues can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of cell death.
References
Validation of the anticancer activity of "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" derivatives in vitro
This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of thiazole-based compounds. We will delve into their cytotoxic effects, compare them with established anticancer drugs, and provide detailed experimental protocols for key validation assays.
Comparative Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2-aryl-1,3-thiazole-4-carboxylate derivatives and related thiazole compounds against a panel of human cancer cell lines. The anticancer activity is often influenced by the nature and position of substituents on the aryl ring at the 2-position of the thiazole core.
Cytotoxicity Data (IC50 values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of various thiazole derivatives compared to standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 10[1] | Doxorubicin | - |
| HT-29 (Colon) | 12[1] | Doxorubicin | - | |
| PC3 (Prostate) | 10[1] | Doxorubicin | - | |
| Derivative B | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | <10 |
| Hep-G2 (Liver) | >25 | Doxorubicin | 5.8 ± 1.01 | |
| Derivative C | Hep-G2 (Liver) | 11.6 ± 0.12 | Doxorubicin | 5.8 ± 1.01 |
Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" are detailed in the referenced literature and represent different substitution patterns on the 2-arylthiazole scaffold.
Mechanisms of Anticancer Action
The anticancer activity of thiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby preventing the proliferation of cancer cells. Some derivatives have also been found to inhibit key enzymes involved in cancer progression, such as tubulin polymerization.
Induction of Apoptosis
Thiazole derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspase cascades. The externalization of phosphatidylserine on the cell membrane is an early marker of apoptosis and can be detected using Annexin V staining.
Cell Cycle Arrest
By interfering with the cell cycle, these compounds can halt the division of cancer cells at specific phases, typically G2/M or G1. This disruption of the normal cell cycle progression ultimately leads to cell death.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2][3]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[4][5] Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compounds for a specified period.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.[6][7][8] The distribution of cells in the G0/G1, S, and G2/M phases is determined by analyzing the histogram of fluorescence intensity.
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for in vitro anticancer activity validation.
Caption: Simplified signaling pathway for apoptosis induction by thiazole derivatives.
Conclusion
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of Xanthine Oxidase Inhibitors: Febuxostat vs. a Novel Thiazole Derivative
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the biological activity of the established xanthine oxidase (XO) inhibitor, Febuxostat, with the potential activity of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. While direct experimental data for the latter is not publicly available, this guide leverages data from a structurally similar compound with a 2-phenylthiazole-4-carboxylic acid scaffold to offer a preliminary comparison.
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a well-established therapeutic agent for the management of hyperuricemia and gout.[1][2][3] Its mechanism of action involves the potent inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[4][5] This guide contrasts the known efficacy of Febuxostat with the prospective activity of a thiazole derivative, highlighting the potential of this chemical scaffold in the development of new XO inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the xanthine oxidase inhibitory activity of Febuxostat and a representative 2-phenylthiazole-4-carboxylic acid derivative.
| Compound | Target | IC50 Value | Inhibition Type |
| Febuxostat | Xanthine Oxidase | 1.8 nM | Non-competitive, Mixed-type |
| 2-Phenylthiazole-4-carboxylic acid derivative (Compound 8) | Xanthine Oxidase | 48.6 nM | Not specified |
Note: The data for the 2-phenylthiazole-4-carboxylic acid derivative is based on a published study and serves as a surrogate for this compound due to the lack of direct data for the latter.[5]
Mechanism of Action and Signaling Pathway
Both Febuxostat and the thiazole derivative scaffold target xanthine oxidase, a critical enzyme in the purine catabolism pathway. By inhibiting this enzyme, they reduce the production of uric acid, the end product of purine metabolism in humans. Elevated levels of uric acid are a primary cause of hyperuricemia and gout.[1][6]
Febuxostat acts as a non-competitive inhibitor, binding to a channel leading to the molybdenum pterin center, the active site of xanthine oxidase.[2] This binding occurs to both the oxidized and reduced forms of the enzyme, leading to potent and sustained inhibition.[7] The inhibitory mechanism for the 2-phenylthiazole-4-carboxylic acid scaffold is presumed to be similar, targeting the same enzyme active site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
In vivo validation of "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" derivatives in animal models
A Comparative Guide to the In Vivo Performance of Thiazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of the in vivo validation of derivatives based on the "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" core structure. We present experimental data from animal models, compare their performance against established alternatives, and provide detailed experimental protocols to support further research and development.
Section 1: Comparative Analysis of Anti-Inflammatory Activity
Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, often by modulating the cyclooxygenase (COX) pathway.[1] The following data, derived from studies using the carrageenan-induced rat paw edema model, compares the in vivo efficacy of synthesized thiazole derivatives against a standard non-steroidal anti-inflammatory drug (NSAID).
Data Summary: Anti-Inflammatory Efficacy
The table below summarizes the percentage inhibition of paw edema in rats, a key indicator of anti-inflammatory activity. The data compares various substituted phenyl thiazole derivatives to the standard drug, Indomethacin.
| Compound ID | Structure/Substitution | Animal Model | Dose | % Inhibition of Edema (at 3h) | Comparator (% Inhibition) |
| Derivative 3a | 4-Chlorophenyl | Wistar Rat | 20 mg/kg | 58.1% | Indomethacin (65.1%) |
| Derivative 3c | 4-Nitrophenyl | Wistar Rat | 20 mg/kg | 62.7% | Indomethacin (65.1%) |
| Derivative 3d | 4-Methoxyphenyl | Wistar Rat | 20 mg/kg | 53.4% | Indomethacin (65.1%) |
| Indomethacin | Standard NSAID | Wistar Rat | 10 mg/kg | 65.1% | - |
Data synthesized from studies on substituted phenyl thiazole derivatives in acute inflammation models.[2]
Key Findings:
-
The nitro-substituted thiazole derivative (3c ) exhibited the most potent anti-inflammatory activity among the synthesized compounds, with an efficacy approaching that of the standard drug Indomethacin.[2]
-
The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the phenyl ring appears to enhance anti-inflammatory effects in this model.[2]
Experimental Workflow and Protocols
A clear understanding of the experimental methodology is crucial for the interpretation and replication of in vivo data.
Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Model.
Detailed Protocol: Carrageenan-Induced Paw Edema [2]
-
Animals: Healthy Wistar albino rats (150-200g) are used. They are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into multiple groups (n=6): a control group (vehicle only), a standard group (Indomethacin, 10 mg/kg), and test groups (thiazole derivatives, 20 mg/kg).
-
Drug Administration: The animals are fasted for 18 hours prior to the experiment. The test compounds, standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally.
-
Induction of Edema: Thirty minutes after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
Measurement: The paw volume is measured using a digital plethysmometer immediately before the carrageenan injection (0h) and at specified intervals (e.g., 1, 2, and 3 hours) afterward.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Section 2: Comparative Analysis of Anticancer Activity
While in vivo anticancer data for the specific this compound scaffold is limited in publicly available literature, extensive in vitro studies highlight the potential of its derivatives. These compounds often target key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 pathway.[3]
Data Summary: In Vitro Anticancer Efficacy
The table below presents the half-maximal inhibitory concentration (IC50) values of novel hydrazinyl-thiazole derivatives against human cancer cell lines, compared to the standard chemotherapeutic agent, Staurosporine.
| Compound ID | Substitution | Target Cell Line | IC50 (µM) | Comparator (IC50 µM) |
| Derivative 4a | 4-Hydroxybenzylidene | MCF-7 (Breast) | 12.54 ± 0.79 | Staurosporine (6.77 ± 0.41) |
| Derivative 4c | 4-Hydroxy-3-methoxybenzylidene | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |
| Derivative 4a | 4-Hydroxybenzylidene | HepG2 (Liver) | 19.33 ± 1.21 | Staurosporine (8.4 ± 0.51) |
| Derivative 4c | 4-Hydroxy-3-methoxybenzylidene | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |
Data from in vitro cytotoxicity screening of thiazole derivatives.[3]
Key Findings:
-
Derivative 4c , featuring a vanillin-like substitution, demonstrated superior potency against both MCF-7 and HepG2 cancer cell lines compared to the standard drug Staurosporine.[3]
-
This compound also showed potent inhibition of the VEGFR-2 enzyme (IC50 = 0.15 µM), suggesting its mechanism of action involves the blockade of key angiogenesis pathways.[3]
Signaling Pathway and Mechanism of Action
The anticancer effect of many thiazole derivatives is attributed to their ability to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Mechanism Insights:
-
VEGF Binding: Under normal conditions, Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the cell surface.
-
Receptor Activation: This binding causes the receptor to dimerize and auto-phosphorylate, activating downstream signaling cascades like RAS/RAF/MEK/ERK and PI3K/AKT.
-
Cellular Response: These pathways promote cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis), which are critical for tumor growth.
-
Inhibition: Potent thiazole derivatives, such as compound 4c, act as inhibitors of VEGFR-2, blocking its phosphorylation.[3] This action halts the downstream signaling cascade, thereby suppressing tumor growth and angiogenesis.
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Derivatives in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of derivatives based on the Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate scaffold, with a focus on their potential as anticancer agents. The following sections present quantitative data on their cytotoxic effects, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the research workflow.
Quantitative Data Presentation
The core structure of this compound was modified by converting the ethyl ester to a series of N-phenyl carboxamide derivatives. These derivatives were then evaluated for their cytotoxic activity against three human cancer cell lines: SKNMC (Neuroblastoma), Hep-G2 (Human hepatocarcinoma), and MCF-7 (Breast cancer). The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below. Doxorubicin was used as a positive control.[1]
| Compound ID | R (Substitution on N-phenyl ring) | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | 2-NO₂ | 14.1 ± 1.01 | 15.8 ± 1.21 | > 25 |
| 4b | 3-NO₂ | 15.3 ± 1.12 | 17.2 ± 1.35 | > 25 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | 13.9 ± 0.98 | > 25 |
| 4d | 3-Cl | 12.4 ± 0.88 | 11.6 ± 0.12 | > 25 |
| 4e | 4-Cl | 13.9 ± 0.94 | 14.5 ± 1.14 | > 25 |
| 4f | 4-F | 14.8 ± 1.03 | 16.1 ± 1.28 | > 25 |
| Doxorubicin | - | 0.09 ± 0.01 | 0.11 ± 0.02 | 0.4 ± 0.05 |
Structure-Activity Relationship (SAR) Analysis:
The data indicates that the MCF-7 cell line was the most resistant to the tested compounds.[1] Among the synthesized derivatives, compound 4c , which has a nitro group at the para-position of the N-phenyl ring, demonstrated the highest cytotoxic activity against the SKNMC neuroblastoma cell line (IC50 = 10.8 ± 0.08 µM).[1] Conversely, moving the nitro group to the meta position (compound 4b ) resulted in the lowest cytotoxic activity in this series against SKNMC cells.[1] For the Hep-G2 cell line, compound 4d , with a chlorine atom at the meta position, showed the most potent effect (IC50 = 11.6 ± 0.12 µM).[1] None of the synthesized compounds exhibited activity superior to the standard chemotherapeutic agent, doxorubicin.[1]
Experimental Protocols
The following protocols are based on the synthesis and evaluation of the N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1]
1. Synthesis of 2-p-Tolylthiazole-4-carboxylic acid (Parent Compound)
-
Step 1: Synthesis of 4-methylthiobenzamide: A mixture of 4-methylbenzonitrile (1 equivalent), thioacetamide (1.2 equivalents), and dimethylformamide (DMF) was stirred at room temperature. Gaseous hydrogen chloride (HCl) was bubbled through the mixture for 30 minutes. The reaction was then stirred for an additional 24 hours at room temperature. The resulting mixture was poured into ice water, and the pH was adjusted to 9-10 with an ammonia solution. The precipitate was filtered, washed with water, and recrystallized from ethanol/water to yield 4-methylthiobenzamide.
-
Step 2: Synthesis of 2-p-Tolylthiazole-4-carboxylic acid: The 4-methylthiobenzamide (1 equivalent) was treated with bromopyruvic acid (1.5 equivalents) and calcium carbonate (2.5 equivalents) in dry ethanol. The reaction mixture was stirred under an argon atmosphere at room temperature for 30 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC). The ethanol was then evaporated under reduced pressure, and the resulting product was recrystallized from ethanol to obtain 2-p-tolylthiazole-4-carboxylic acid.[1]
2. General Procedure for the Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (4a-4f)
-
In a flask, 2-p-tolylthiazole-4-carboxylic acid (1 equivalent), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent), and hydroxybenzotriazole (HOBt) (1 equivalent) were mixed in acetonitrile.
-
The mixture was stirred at room temperature for 30 minutes.
-
An equimolar quantity of the appropriate aniline derivative was added to the mixture.
-
Stirring was continued for 24 hours, with the reaction progress monitored by TLC.
-
The acetonitrile was evaporated under reduced pressure, and the residue was partitioned between ethyl acetate and water.
-
The organic phase was washed sequentially with 5% sodium bicarbonate, 2% sulfuric acid, and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated.
-
The resulting precipitate was washed with diethyl ether and n-hexane to yield the final product.[1]
3. Cytotoxicity Assay (MTT Assay)
-
Human cancer cell lines (SKNMC, Hep-G2, MCF-7) were seeded in 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells were then treated with various concentrations of the synthesized compounds (0.1-25 µM) and incubated for another 24 hours.
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for 4 hours.
-
The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of the N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.
Caption: Workflow for Synthesis and Evaluation of Thiazole Derivatives.
References
Comparing the efficacy of different synthesis routes for "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the preparation of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The efficacy of each route is objectively evaluated based on experimental data, including reaction yield, purity, and reaction conditions. Detailed experimental protocols and visual representations of the synthetic pathways are provided to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Key Synthesis Routes
The selection of an optimal synthetic strategy for this compound hinges on several factors, including the desired scale of synthesis, availability of starting materials, and the importance of reaction efficiency and environmental impact. The following table summarizes the key quantitative parameters of the most common synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Purity |
| Conventional Hantzsch Synthesis | 4-Methylthiobenzamide, Ethyl bromopyruvate | Ethanol, Reflux | 4 - 16 hours | Reflux | 70 - 85 | Good to Excellent |
| One-Pot Hantzsch Synthesis | 4-Methylbenzonitrile, Ammonium sulfide, Ethyl bromopyruvate | DMF, Ethanol | 5 - 8 hours | Room Temp. to Reflux | 80 - 92 | High |
| Microwave-Assisted Hantzsch Synthesis | 4-Methylthiobenzamide, Ethyl bromopyruvate | Solvent-free or polar solvent | 5 - 20 minutes | High | 85 - 95 | High |
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.
Conventional Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1][2][3] This route involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the target molecule, this involves the reaction of 4-methylthiobenzamide with ethyl bromopyruvate.
Reaction Scheme:
4-Methylthiobenzamide + Ethyl bromopyruvate → this compound
This method is reliable and generally provides good yields. However, it often requires relatively long reaction times and heating under reflux.
One-Pot Synthesis
To improve efficiency, a one-pot synthesis approach can be employed. This method often involves the in situ generation of the thioamide from the corresponding nitrile, followed by the Hantzsch cyclization without the isolation of intermediates.[4][5][6] This approach reduces reaction time and simplifies the work-up procedure.
Logical Workflow:
Caption: Workflow for the one-pot synthesis of the target molecule.
Microwave-Assisted Hantzsch Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[7] The application of microwave irradiation to the Hantzsch synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. This method can be performed with or without a solvent.
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis
Materials:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiobenzamide (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1.1 equivalents) to the solution. A small amount of pyridine can be added to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[10]
Protocol 2: One-Pot Synthesis from Nitrile
Materials:
-
4-Methylbenzonitrile
-
Ammonium sulfide solution
-
N,N-Dimethylformamide (DMF)
-
Ethyl bromopyruvate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzonitrile (1 equivalent) in DMF.
-
Add ammonium sulfide solution (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours to form 4-methylthiobenzamide in situ.
-
Add ethanol to the reaction mixture, followed by the dropwise addition of ethyl bromopyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure target compound.[11]
Protocol 3: Microwave-Assisted Hantzsch Synthesis
Materials:
-
4-Methylthiobenzamide
-
Ethyl bromopyruvate
-
A suitable high-boiling point solvent (e.g., DMF, PEG) or solvent-free conditions
Procedure:
-
In a microwave-safe reaction vessel, mix 4-methylthiobenzamide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents).
-
If using a solvent, add a small amount to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and power for 5-20 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Isolate the product by adding water and filtering the resulting precipitate.
-
Purify the product by recrystallization.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the core transformations in the described synthetic routes.
Caption: The general scheme of the Hantzsch thiazole synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, with the Hantzsch synthesis being the most prominent. The choice between the conventional, one-pot, or microwave-assisted Hantzsch method will depend on the specific requirements of the researcher, balancing factors such as reaction time, yield, and equipment availability. The one-pot and microwave-assisted methods offer significant advantages in terms of efficiency and are recommended for rapid synthesis and process optimization. The experimental protocols provided herein offer a starting point for the successful synthesis of this valuable compound.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Landscape: A Comparative Guide to the Docking Studies of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast realm of heterocyclic chemistry, thiazole derivatives have emerged as a promising scaffold, exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of the molecular modeling and docking studies of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate derivatives and related compounds, offering insights into their potential as targeted inhibitors.
This technical guide synthesizes data from multiple peer-reviewed studies to present a comparative analysis of the in-silico performance of various thiazole derivatives. By examining their binding affinities to key biological targets implicated in diseases such as cancer, this document aims to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the molecular docking performance of various thiazole derivatives against several key protein targets. The data, including binding energies and inhibitory concentrations (IC₅₀), provide a quantitative basis for comparing the potential efficacy of these compounds. Lower binding energies and IC₅₀ values are indicative of higher predicted affinity and potency, respectively.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference |
| Thiazole-based Chalcones | CDK1 | Not Specified | - | ATP binding site interaction | [1] |
| 4-Hetarylthiazoles | CDK1 | Not Specified | - | ATP binding site interaction | [1] |
| Thiazole Carboxamides | COX-1 | 6Y3C | - | Hydrogen bond with ARG-513 | [2] |
| Thiazole Carboxamides | COX-2 | 5IKR | - | Hydrogen bond with ARG-513 | [2] |
| 2-Arylidene-1-alkylhydrazinyl-thiazole-4-carboxylates | - | - | -8.42 to -9.25 | - | [3] |
| Thiazole-based Thiazolidin-4-ones | 1KZN | - | -6.8 | Methoxy-substituted phenyl ring enhances interactions | [4] |
| 2-Hydrazonothiazoles | Various | - | - | Sulfonamide group incorporation | [5] |
| 2-Hydrazono[6][7]thiadiazoles | Various | - | - | Sulfonamide group incorporation | [5] |
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| Thiazole-based Chalcone (3a) | CDK1/CDK2/CDK4 | 0.78-1.97 | Doxorubicin | - | [1] |
| 4-Hetarylthiazole (7a) | CDK1/CDK2/CDK4 | 0.78-1.97 | Doxorubicin | - | [1] |
| Thiazole Carboxamide (2b) | COX-1 | 0.239 | Celecoxib | - | [2] |
| Thiazole Carboxamide (2b) | COX-2 | 0.191 | Celecoxib | 0.002 | [2] |
| 2-Arylidene-1-alkylhydrazinyl-thiazole-4-carboxylate (1j) | - | 1.848 | Aminoguanidine | 25.50 | [3] |
| 2-Arylidene-1-alkylhydrazinyl-thiazole-4-carboxylate (1k) | - | 0.0004 | Aminoguanidine | 25.50 | [3] |
Experimental Protocols: A Look into the Methodology
The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and co-factors. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues.
-
Ligand Preparation: The 2D structures of the thiazole derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field to obtain a stable conformation.
-
Grid Generation: A binding site on the protein is identified, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is then generated around this active site, defining the space where the docking software will attempt to place the ligand.
-
Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein using software such as AutoDock or Molegro Virtual Docker. The software systematically explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The resulting docked poses are ranked based on their docking scores. The pose with the most favorable score and demonstrating key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site is considered the most probable binding mode.
Visualizing the Pathways and Processes
To better understand the context of these molecular docking studies, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by thiazole derivatives and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
Caption: A generalized workflow for in-silico molecular docking studies.
References
- 1. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wjarr.com [wjarr.com]
A Comparative Analysis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent structural motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] These compounds often exert their activity by interacting with various biological targets within cancer cells, leading to the inhibition of critical signaling pathways.[1][2] This guide provides a comparative benchmark of "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" derivatives against established anticancer agents, supported by in vitro experimental data.
The nitrogen atom in the thiazole ring plays a crucial role in forming hydrogen bonds with target proteins, contributing to their inhibitory action.[1] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have received approval for clinical use in cancer therapy, spurring further research into new derivatives with improved efficacy and pharmacokinetic profiles.[1]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro anticancer activity of various thiazole derivatives, including those based on the "this compound" core structure, against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For comparative purposes, the activity of well-known anticancer drugs is also included.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 5c | Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 10.67 ± 0.94 |
| 5f | Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 4.72 ± 3.92 |
| 5h | Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 3.20 ± 0.32 |
| 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 |
| 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 ± 0.44 |
| 4b | 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 |
| 4b | 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 51.7 ± 3.13 |
| 5 | Acetoxy derivative of thiazole | MCF-7 (Breast) | 28.0 ± 1.69 |
| 5 | Acetoxy derivative of thiazole | HepG2 (Liver) | 26.8 ± 1.62 |
| 4i | N-(4-(substituted)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) |
| 4d | N-(4-(substituted)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) |
| 4b | N-(4-(substituted)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) |
| 3b | Novel thiazole compound | Leukemia HL-60(TB) | GI50: <0.01 µM |
| 3e | Novel thiazole compound | Leukemia HL-60(TB) | GI50: 2.29 µM |
| 9b | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Broad spectrum (29 of 60 NCI cell lines) | - |
Data sourced from multiple studies.[3][4][5][6][7] Note that GI50 represents the concentration for 50% growth inhibition.
Table 2: In Vitro Anticancer Activity of Known Inhibitors (Reference Drugs)
| Inhibitor | Target/Class | Cancer Cell Line | IC50 (µM) |
| Temozolomide | Alkylating agent | Human glioblastoma | - |
| Staurosporine | Protein kinase inhibitor | MCF-7 (Breast) | 6.77 ± 0.41 |
| Staurosporine | Protein kinase inhibitor | HepG2 (Liver) | 8.4 ± 0.51 |
| Sorafenib | VEGFR-2 inhibitor | - | 0.059 |
| Doxorubicin | Topoisomerase II inhibitor | SKNMC (Neuroblastoma) | - |
| Doxorubicin | Topoisomerase II inhibitor | Hep-G2 (Hepatocarcinoma) | - |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 (Breast) | - |
Data sourced from studies where these drugs were used as positive controls.[3][4][8] A direct comparison of IC50 values should be made cautiously as experimental conditions may vary between studies.
Experimental Protocols
A fundamental technique for evaluating the cytotoxic potential of novel compounds is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (Thiazole derivatives and known inhibitors)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[9]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various compound dilutions to the respective wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Following the treatment period, remove the medium containing the compounds.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well, or alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[9]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[9]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[9]
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][10]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
Thiazole derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][11] This pathway is crucial for regulating cell growth, proliferation, and survival.[5][12]
Experimental Workflow for Anticancer Drug Discovery
The evaluation of novel anticancer agents follows a structured workflow, from initial design and synthesis to preclinical testing.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Analysis of "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" Based Compounds: A Study of Potential Cross-Reactivity
Introduction
"Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" (CAS: 132089-32-8) is a member of the 2-aryl-1,3-thiazole-4-carboxylate class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, forming the backbone of numerous molecules with a wide array of biological activities.[1] While direct cross-reactivity studies on this specific molecule are not extensively available in the public domain, a comprehensive analysis of its structural analogs provides valuable insights into its potential biological targets and off-target effects. This guide offers a comparative look at the performance of these thiazole-based compounds against various biological targets, supported by experimental data from published research. The aim is to provide researchers, scientists, and drug development professionals with a framework for understanding the potential polypharmacology of this class of compounds.
The thiazole ring is a versatile moiety found in a variety of approved drugs and biologically active agents, contributing to activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3] The biological activity of 2-aryl-thiazole-4-carboxylate derivatives is significantly influenced by the nature of the substituents on the aryl ring and the carboxylate group. These modifications can tune the compound's affinity for various biological targets, leading to a spectrum of on-target efficacy and potential off-target cross-reactivity.
Comparative Biological Activities of 2-Aryl-Thiazole-4-Carboxylate Analogs
The following tables summarize the in vitro activities of various thiazole derivatives, providing a comparative overview of their potency against different biological targets. This data is essential for predicting the potential cross-reactivity of "this compound".
Table 1: Anticancer Activity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID | R1 Group (at position 2 of thiazole) | R2 Group (at position 4 of thiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| ATCAA-1 | 2-phenyl | Thiazolidine-4-carboxylic acid hexadecylamide | Leukemia (CCRF-CEM) | 0.124 | [4] |
| SMART Compound 8a | 4-methoxyphenyl | 4-methoxybenzoyl | Melanoma (LOX IMVI) | 0.003 | [4] |
| Thiazole Derivative 4c | 2-(4-hydroxybenzylidene)hydrazinyl | 5-substituted | Breast (MCF-7) | 2.57 | [5] |
| Thiazole Derivative 4c | 2-(4-hydroxybenzylidene)hydrazinyl | 5-substituted | Liver (HepG2) | 7.26 | [5] |
| Thiazole Derivative 11f | Coumarin-based substituent | Chalcone derivative | Lung (A-549) | 0.025 | [6] |
| Thiazole Derivative 11f | Coumarin-based substituent | Chalcone derivative | Breast (MCF-7) | 0.029 | [6] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Thiazole Derivative 11d | EGFR | 0.089 | [6] |
| Thiazole Derivative 11f | EGFR | <0.080 (more potent than Erlotinib) | [6] |
| Thiazole Derivative 11f | VEGFR-2 | 2.90 | [6] |
| Thiazole Derivative 4c | VEGFR-2 | 0.15 | [5] |
| c-Met Inhibitor 51am | c-Met | Not specified, but most promising | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of thiazole-based compounds.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a common method for determining the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation : Prepare assay buffer, kinase, biotinylated substrate, and ATP solution. The test compounds are typically dissolved in DMSO.
-
Reaction Mixture : In a 384-well plate, add the test compound at various concentrations, the kinase, and the biotinylated substrate.
-
Initiation of Reaction : Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and add the detection reagents, which typically include a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Measurement : After another incubation period, measure the HTRF signal (ratio of fluorescence at 665 nm to 620 nm) using a compatible plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations: Pathways, Workflows, and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to the cross-reactivity and mechanism of action of thiazole-based compounds.
Caption: A flowchart illustrating a typical workflow for assessing the cross-reactivity of a compound.
Caption: A simplified diagram of signaling pathways potentially inhibited by thiazole derivatives.
Caption: A diagram summarizing key structure-activity relationships for 2-aryl-thiazole compounds.
Comparison with Alternative Compounds
The potential biological activities of "this compound" and its analogs place them in therapeutic areas with established alternative compounds.
-
Anticancer Agents :
-
Tyrosine Kinase Inhibitors (TKIs) : For targets like EGFR and VEGFR-2, established TKIs include Erlotinib , Gefitinib (EGFR), and Sunitinib , Sorafenib (VEGFR-2). These compounds, while effective, also exhibit cross-reactivity with other kinases, leading to a range of side effects. Thiazole-based inhibitors may offer a different selectivity profile.
-
Tubulin Polymerization Inhibitors : The discovery of some 2-aryl-thiazole derivatives as tubulin polymerization inhibitors positions them as alternatives to classic agents like Paclitaxel and Vinca alkaloids .[4] These established drugs are known for their neurotoxicity, creating an opportunity for novel inhibitors with improved safety profiles.
-
-
Antimicrobial Agents :
-
The thiazole scaffold is present in some antimicrobial agents. In the context of antifungal activity, they can be compared to azole antifungals like Fluconazole , which target ergosterol biosynthesis.[8] For antibacterial applications, they would be compared against a wide range of antibiotics depending on their specific mechanism of action.
-
Conclusion
While a definitive cross-reactivity profile for "this compound" requires dedicated experimental screening, the analysis of its structural analogs strongly suggests a potential for polypharmacology. The 2-aryl-1,3-thiazole-4-carboxylate scaffold is a privileged structure that can be tailored to interact with a variety of biological targets, most notably protein kinases and the tubulin cytoskeleton.
The presented data indicates that minor structural modifications can significantly alter the potency and selectivity of these compounds. Therefore, "this compound" could potentially exhibit inhibitory activity against various kinases involved in cell proliferation and angiogenesis, as well as display cytotoxic effects against cancer cells. Researchers working with this and related compounds should consider a broad screening approach to fully characterize their biological activity and potential for both therapeutic efficacy and off-target effects. This comparative guide provides a foundational understanding to inform such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Statistical analysis of biological data from "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" studies
A detailed guide for researchers, scientists, and drug development professionals on the biological performance of ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate derivatives and their alternatives, supported by experimental data and protocols.
Anticancer Activity of Thiazole Derivatives
The anticancer potential of thiazole derivatives has been a significant area of investigation. The following tables summarize the in vitro cytotoxicity of various analogues against several human cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| Hep-G2 (Hepatocellular Carcinoma) | > 25 | [1] | |
| MCF-7 (Breast Cancer) | > 25 | [1] | |
| N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | > 25 | [1] |
| Hep-G2 (Hepatocellular Carcinoma) | 11.6 ± 0.12 | [1] | |
| MCF-7 (Breast Cancer) | > 25 | [1] | |
| Doxorubicin (Standard) | SKNMC (Neuroblastoma) | 1.2 ± 0.04 | [1] |
| Hep-G2 (Hepatocellular Carcinoma) | 1.5 ± 0.06 | [1] | |
| MCF-7 (Breast Cancer) | 0.9 ± 0.02 | [1] | |
| Thiazole-Triazole Hybrid 5c | Human Glioblastoma | 10.67 ± 0.94 | [2] |
| Thiazole-Triazole Hybrid 5f | Human Glioblastoma | 4.72 ± 3.92 | [2] |
| Thiazole-Triazole Hybrid 5h | Human Glioblastoma | 3.20 ± 0.32 | [2] |
| Temozolomide (Standard) | Human Glioblastoma | Not specified | [2] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [3] |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [3] |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [3] |
Antimicrobial Activity of Thiazole Derivatives
Thiazole-based compounds have also demonstrated significant potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of various thiazole derivatives against different bacterial and fungal strains. The broth microdilution method is a standard procedure for determining the MIC.
Data Presentation: Antimicrobial Activity (MIC) of Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Compound 1 | Staphylococcus aureus (MRSA) | 1.38 | [4] |
| Thiazole Compound 2 | Staphylococcus aureus (MRSA) | 1.40 | [4] |
| Vancomycin (Standard) | Staphylococcus aureus (VISA) | 2.97 - 760.68 | [4] |
| Teicoplanin (Standard) | Staphylococcus aureus (VISA) | 0.94 - 7.52 | [4] |
| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate (4e) | Bacillus subtilis | 62.5 | [5] |
| Staphylococcus aureus | 125 | [5] | |
| Escherichia coli | 250 | [5] | |
| Candida albicans | 125 | [5] | |
| Aspergillus niger | 62.5 | [5] | |
| Ciprofloxacin (Standard) | Bacillus subtilis | 10 | [5] |
| Staphylococcus aureus | 10 | [5] | |
| Escherichia coli | 10 | [5] | |
| Fluconazole (Standard) | Candida albicans | 10 | [5] |
| Aspergillus niger | 10 | [5] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of the thiazole derivatives.
1. Cell Seeding:
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well.
-
Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds.
-
The cells are incubated for another 24-48 hours.[1]
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C.[6]
4. Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the thiazole derivatives.
1. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
2. Serial Dilution of Compounds:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
3. Inoculation and Incubation:
-
Each well is inoculated with the microbial suspension.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of certain thiazole derivatives has been linked to the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. Two such pathways are the VEGFR-2 signaling pathway and the tubulin polymerization pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of their blood supply.
Caption: VEGFR-2 signaling cascade initiation and downstream cellular effects.
Tubulin Polymerization Pathway
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Some anticancer drugs target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Caption: Mechanism of microtubule disruption by tubulin polymerization inhibitors.
Experimental Workflow Diagrams
Anticancer Drug Screening Workflow
The following diagram illustrates a typical workflow for screening potential anticancer compounds.
Caption: A streamlined workflow for in vitro anticancer drug screening.
Antimicrobial Susceptibility Testing Workflow
This diagram outlines the process for determining the antimicrobial susceptibility of test compounds.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of experiments involving "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for activities attributed to thiazole carboxylate derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. While specific experimental data on "Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate" is limited in publicly available research, this document outlines the established biological activities of structurally similar compounds and provides detailed protocols to facilitate further investigation and ensure the reproducibility of findings.
Introduction to this compound
"this compound" is a commercially available thiazole derivative.[1] Its structure combines a thiazole core, a p-tolyl substituent, and an ethyl carboxylate group, features that are common in compounds with reported biological activities.[2][3][4][5] Although direct experimental evidence for its specific bioactivity is not extensively documented in peer-reviewed literature, the broader family of thiazole derivatives has demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] This guide, therefore, focuses on representative, structurally related compounds for which experimental data and protocols are available, offering a framework for assessing the potential of and designing experiments for "this compound".
Comparative Analysis of Biological Activities
To provide a basis for comparison, this section summarizes the reported biological activities of various thiazole carboxylate derivatives. The selection of these alternatives is based on structural similarity to "this compound", featuring a substituted phenyl ring at the 2-position and a carboxylate or carboxamide group at the 4-position of the thiazole ring.
Anticancer Activity
Thiazole derivatives have been extensively investigated for their potential as anticancer agents.[6][7][8][9] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [8] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [8] |
| Thiazolyl pyrazole derivative 11c | HepG-2 | ~4 µg/mL | [6] |
| Thiazolyl pyrazole derivative 6g | HepG-2 | ~7 µg/mL | [6] |
| Thiazolyl pyrazole derivative 11c | MCF-7 (Breast Cancer) | ~3 µg/mL | [6] |
| Thiazolyl pyrazole derivative 6g | MCF-7 (Breast Cancer) | ~4 µg/mL | [6] |
| Thiazole-1,2,3-triazole hybrid 5c | Human glioblastoma | 10.67 ± 0.94 | [7] |
| Thiazole-1,2,3-triazole hybrid 5f | Human glioblastoma | 4.72 ± 3.92 | [7] |
| Thiazole-1,2,3-triazole hybrid 5h | Human glioblastoma | 3.20 ± 0.32 | [7] |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are another area of significant research interest.[2][10][11][12] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylate (4e) | Bacillus subtilis | - | [2] |
| Ethyl 2-(N-(4-fluorophenyl)sulfamoyl)thiazole-4-carboxylate (4f) | Bacillus subtilis | - | [2] |
| Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylate (4k) | Aspergillus niger | - | [2] |
| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate (4l) | Aspergillus niger | - | [2] |
| Thiazole derivative 2a | Staphylococcus aureus | 1-2 | [11] |
| Thiazole derivative 2b | Staphylococcus aureus | 1-2 | [11] |
| Thiazole derivative 2c | Staphylococcus aureus | 1-2 | [11] |
| Heteroaryl(aryl) thiazole derivative 3 | Various bacteria | 230-700 | [12] |
| Heteroaryl(aryl) thiazole derivative 9 | Various fungi | 60-230 | [12] |
Note: Specific MIC values for compounds 4e, 4f, 4k, and 4l were described as "promising" but not quantitatively listed in the source material.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of thiazole derivatives, often using in vivo models such as carrageenan-induced paw edema in rats.[4][13]
Table 3: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives
| Compound/Derivative | Animal Model | Edema Inhibition (%) at 3h | Reference |
| Nitro substituted thiazole 3c | Carrageenan-induced rat paw edema | Better than standard | [4] |
| Thiazole derivative 3a | Carrageenan-induced rat paw edema | Appreciable activity | [4] |
| Thiazole derivative 3d | Carrageenan-induced rat paw edema | Appreciable activity | [4] |
Note: The reference indicates that compound 3c showed better activity than the standard drug nimesulide, but does not provide a specific percentage of inhibition.
Experimental Protocols
To ensure the reproducibility of the findings presented in the tables above, detailed experimental protocols for key assays are provided below. These are generalized procedures based on methods described in the cited literature.
Synthesis of Thiazole Carboxylate Derivatives
A common method for synthesizing 2-aryl-thiazole-4-carboxylate derivatives is the Hantzsch thiazole synthesis.
Protocol:
-
Dissolve the aryl thioamide (e.g., 4-methylbenzothioamide) in a suitable solvent such as ethanol.
-
Add ethyl bromopyruvate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is then filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).[8]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a period of 48 to 72 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[6][8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is then inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][12]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animals (typically rats or mice) are divided into control, standard, and test groups.
-
The test compounds and the standard drug (e.g., indomethacin or nimesulide) are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[4]
Potential Signaling Pathway Modulation
Thiazole derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX), which is a key player in the inflammatory pathway.
Conclusion
While "this compound" remains a compound with underexplored biological potential, the extensive research on structurally similar thiazole derivatives provides a strong rationale for its investigation. This guide offers a comparative framework of the known anticancer, antimicrobial, and anti-inflammatory activities of related compounds. The detailed experimental protocols and illustrative workflows are intended to facilitate reproducible research in this promising area of medicinal chemistry. Further studies are warranted to elucidate the specific biological profile of "this compound" and to determine its potential as a therapeutic agent.
References
- 1. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]
- 2. cbijournal.com [cbijournal.com]
- 3. kuey.net [kuey.net]
- 4. wjpmr.com [wjpmr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]
- 11. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate as hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound used in various research and development applications. The following procedures are based on established safety protocols for hazardous chemical waste management and information for structurally similar thiazole compounds and ethyl esters.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to understand the potential hazards and take appropriate safety measures.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Safety goggles or a face shield[2]
-
A laboratory coat[2]
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.[3]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3] Avoid using combustible materials like paper towels for large spills.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Collect the absorbed or swept material into a designated, sealable, and clearly labeled hazardous waste container.[2][3]
-
Clean the spill area thoroughly with soap and water.[3]
-
Report the incident to your institution's EHS department.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[1][2]
-
Segregation: Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[1][2]
2. Waste Collection and Containment:
-
Containers: Use a sturdy, leak-proof container that is chemically compatible with the compound.[1] If possible, use the original container.[4] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.
-
Types of Waste:
-
Unused Product: Collect any unused or expired product in a designated hazardous waste container.
-
Solid Waste: Place contaminated consumables such as gloves, weigh boats, and pipette tips into a dedicated, sealed waste bag or container labeled as hazardous waste.[3][4]
-
Liquid Waste: Collect any solutions or reaction residues containing the compound in a compatible, labeled hazardous waste container for liquids.[3]
-
Sharps: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container for hazardous waste.[3]
-
3. Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[3]
-
Ensure the storage area is away from incompatible materials.[3]
4. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][3][4]
-
The likely method of disposal will be incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, the following table summarizes key physical and safety data for this compound and related substances to serve as a precautionary guide.
| Property | Value for this compound | General Hazards for Thiazole Derivatives | General Hazards for Ethyl Esters |
| Molecular Formula | C₁₃H₁₃NO₂S | Varies | Varies |
| Molecular Weight | 247.31 g/mol | Varies | Varies |
| Physical Form | Solid | Can be solid or liquid | Often liquid |
| Health Hazards | Not explicitly defined | Can cause skin and eye irritation, may be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[3][5] | Can cause irritation to skin, eyes, and respiratory tract.[6] |
| Environmental Hazards | Not explicitly defined | Can be harmful to aquatic life with long-lasting effects.[3] | Varies, but should not be released into the environment. |
| Primary Disposal Route | Licensed hazardous waste disposal service | Licensed hazardous waste disposal service[1][3] | Licensed hazardous waste disposal service[2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
